Ifidancitinib
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-10-6-13(8-16(28-3)17(10)21)24-19-22-9-11(2)18(26-19)23-12-4-5-15-14(7-12)25-20(27)29-15/h4-9H,1-3H3,(H,25,27)(H2,22,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFMQDVLFYKOPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236667-40-5 | |
| Record name | Ifidancitinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236667405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ifidancitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16191 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ifidancitinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R105E71J13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ifidancitinib in T Cells
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the core mechanism of action of ifidancitinib, a selective Janus Kinase (JAK) 1 and JAK3 inhibitor, with a specific focus on its effects on T lymphocyte biology. It provides a technical overview of its impact on intracellular signaling, T cell function, and outlines relevant experimental methodologies.
Introduction: Targeting T Cell Signaling with this compound
This compound (formerly ATI-50002) is a potent and selective, orally available small molecule inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 3 (JAK3).[1][2] These enzymes are critical components of intracellular signaling pathways that translate extracellular cytokine signals into changes in gene expression. T cells, which are central players in the adaptive immune system, are highly dependent on JAK1 and JAK3 for their development, activation, homeostasis, and effector functions.[2] Dysregulation of these pathways is a hallmark of numerous autoimmune and inflammatory diseases, including alopecia areata, where T cells mediate the destruction of hair follicles.[2][3] By selectively targeting JAK1 and JAK3, this compound offers a therapeutic strategy to precisely modulate pathogenic T cell responses while potentially mitigating side effects associated with broader JAK inhibition.[2]
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
The primary mechanism of action of this compound in T cells is the disruption of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway.[1] This pathway is essential for transducing signals from a wide range of cytokines and growth factors.
The Role of JAK1 and JAK3 in T Cell Cytokine Signaling
In T cells, JAK1 and JAK3 function as a critical heterodimer associated with the common gamma chain (γc or CD132), a shared receptor subunit for several key cytokines, including Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[4] The binding of these cytokines to their receptors initiates a conformational change, bringing the associated JAK1 and JAK3 enzymes into close proximity, leading to their trans-activation via phosphorylation.[4]
Once activated, JAK1 and JAK3 phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins, primarily STAT5 in the case of IL-2 signaling.[2] Upon recruitment, STATs are themselves phosphorylated by the active JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors to regulate genes essential for T cell proliferation, survival, and differentiation.[4]
This compound's Interruption of Key Signaling Axes
This compound competitively binds to the ATP-binding site of JAK1 and JAK3, preventing their phosphorylation and activation. This blockade has two major downstream consequences in T cells:
-
Inhibition of IL-2/STAT5 Signaling: By blocking JAK1 and JAK3, this compound potently inhibits IL-2-stimulated phosphorylation of STAT5.[1][2] This disrupts the primary pathway responsible for T cell proliferation and the survival of regulatory T cells (Tregs).
-
Inhibition of IFN-γ/STAT1 Signaling: The Interferon-gamma (IFN-γ) receptor signals through a JAK1/JAK2 heterodimer. This compound's potent inhibition of JAK1 also allows it to suppress IFN-γ-mediated signaling, as demonstrated by its ability to block STAT1 phosphorylation upon IFN-γ stimulation.[2][3] This is crucial for dampening pro-inflammatory Th1 responses.
References
An In-depth Technical Guide to Ifidancitinib and the JAK-STAT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway and the mechanism of action of Ifidancitinib, a selective JAK1/3 inhibitor. This document includes a summary of its known biochemical and cellular activities, relevant clinical data, detailed experimental protocols for inhibitor characterization, and visualizations of key pathways and workflows.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional regulation of genes involved in immunity, proliferation, differentiation, and cell survival.[1][2][3] The pathway is integral to the function of type I and II cytokine receptors, which lack intrinsic kinase activity and rely on the JAK family of tyrosine kinases for signal transduction.[3][4]
The canonical JAK-STAT pathway proceeds through several key steps:
-
Ligand Binding and Receptor Dimerization : The binding of a cytokine (e.g., interleukins, interferons) to its specific receptor on the cell surface induces receptor dimerization or multimerization.[2][4]
-
JAK Activation : This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[2][4]
-
Receptor Phosphorylation : The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the cytokine receptors.[4][5]
-
STAT Recruitment and Phosphorylation : These phosphorylated tyrosine sites serve as docking sites for the SH2 domains of latent STAT proteins present in the cytoplasm.[2][3] Once recruited, the STATs are themselves phosphorylated by the activated JAKs.[4]
-
STAT Dimerization and Nuclear Translocation : Phosphorylation causes the STAT proteins to dissociate from the receptor and form stable homo- or heterodimers.[1][4]
-
Gene Transcription : These STAT dimers translocate into the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription.[1][3]
The JAK family in mammals comprises four members (JAK1, JAK2, JAK3, and TYK2), and there are seven STAT proteins (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6).[2] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and malignancies.[3][5][6]
Caption: The canonical JAK-STAT signaling pathway.
This compound (ATI-50002): An Overview
This compound (also known as ATI-502 and ATI-50002) is an orally available, small molecule inhibitor of the Janus kinase family.[7][8] It was developed as a next-generation, potent, and selective inhibitor targeting JAK1 and JAK3.[3][7][8] By selectively inhibiting these specific JAK isoforms, this compound primarily disrupts the signaling of cytokines that utilize the common gamma chain (γc), a receptor subunit associated with JAK1 and JAK3.[7][8] This mechanism makes it a candidate for treating various immune-mediated and inflammatory diseases, and it has been investigated in clinical trials for conditions such as atopic dermatitis and alopecia areata.[9][10][11] However, its development for several indications has been discontinued.[12]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor at the ATP-binding site of JAK1 and JAK3. By blocking the catalytic activity of these enzymes, it prevents the downstream phosphorylation and activation of STAT proteins.[7][8]
The key consequences of JAK1/3 inhibition by this compound include:
-
Inhibition of γc Cytokine Signaling : It potently inhibits signaling from γc cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for the proliferation, differentiation, and function of T cells and other lymphocytes.[7][8]
-
Suppression of STAT5 Phosphorylation : Preclinical studies have shown that this compound strongly inhibits IL-2-stimulated phosphorylation of STAT5 in T cells.[8]
-
Inhibition of IFN-γ Signaling : The drug also demonstrates inhibitory effects on the JAK1/2-mediated signaling of interferon-gamma (IFN-γ), a key cytokine in the pathogenesis of alopecia areata, leading to reduced STAT1 phosphorylation.[7][8][13]
This targeted inhibition of specific JAK-STAT pathways modulates the immune response, reducing inflammation and the activity of pathogenic immune cells.[8]
Caption: Mechanism of action of this compound on JAK1/3.
Quantitative Data and Clinical Findings
While specific IC50 values are not detailed in the provided search results, this compound is consistently described as a "potent" inhibitor of JAK1 and JAK3.[3][7][8] Its activity has been characterized in cellular assays and clinical trials.
Table 1: Preclinical Cellular Activity of this compound
| Assay System | Cytokine Stimulus | Measured Endpoint | Observed Effect | Reference |
|---|---|---|---|---|
| Mouse T cells | IL-2 | STAT5 Phosphorylation | Strong, dose-dependent inhibition | [7][8] |
| Mouse T cells | IFN-γ | STAT1 Phosphorylation | Potent inhibitory effects | [8] |
| Murine T cells | - | Cell Proliferation | Inhibition of proliferation | [7][8] |
| Human T cells | - | T cell function | Impaired function | [8] |
| C3H/HeJ Mice | - | CD8+ T cells | Significant reduction in NKG2D+CD8+ T cells |[8] |
Table 2: Summary of Phase 2 Clinical Trial Data for this compound in Atopic Dermatitis
| Trial Identifier | Indication | Key Efficacy Endpoints | Results | Safety | Reference |
|---|
| NCT03585296 | Atopic Dermatitis | EASI Score, IGA Score, Itch-NRS | Demonstrated high efficacy with improved scores | Well tolerated, primary safety endpoints met |[9][11][14] |
EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment; NRS: Numerical Rating Scale.
Experimental Protocols
Characterizing the potency and selectivity of a JAK inhibitor like this compound involves a series of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This type of assay quantifies the direct effect of an inhibitor on the enzymatic activity of a purified kinase by measuring the amount of ADP produced.[15]
Objective: To determine the IC50 value of this compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes.
Materials:
-
Recombinant human JAK enzymes (e.g., from SignalChem).[16]
-
Kinase buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).[16]
-
Substrate (e.g., a generic tyrosine kinase peptide like IRS1(Y608) peptide).[16]
-
ATP (at or near the Kₘ concentration for each enzyme).[15]
-
This compound (serially diluted in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well assay plates (white, non-binding surface).[16]
-
Multimode plate reader capable of luminescence detection.
Methodology:
-
Compound Preparation : Prepare a 10-point serial dilution of this compound in 100% DMSO.
-
Assay Plate Setup : Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[15]
-
Enzyme Addition : Add 2 µL of the diluted JAK enzyme (e.g., 8 nM JAK1) in kinase buffer to each well.[15][16]
-
Reaction Initiation : Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.[15]
-
Incubation : Incubate the plate at room temperature (or 30°C) for 60 minutes.[16]
-
ADP Detection (Part 1) : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2) : Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Signal Measurement : Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Cellular Phospho-STAT Assay
This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
Objective: To determine the potency of this compound in inhibiting IL-2-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Isolated human PBMCs.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Recombinant human IL-2.
-
This compound (serially diluted).
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).
-
Fluorochrome-conjugated anti-phospho-STAT5 antibody (e.g., Alexa Fluor 647 anti-pSTAT5).
-
Flow cytometer.
Methodology:
-
Cell Preparation : Isolate PBMCs from healthy donor blood and resuspend in culture medium.
-
Inhibitor Pre-incubation : Aliquot cells into tubes or a 96-well plate. Add serial dilutions of this compound or DMSO (vehicle control) and pre-incubate for 1 hour at 37°C.[7]
-
Cytokine Stimulation : Add a pre-determined concentration of IL-2 to stimulate the JAK-STAT pathway. Leave one control tube unstimulated. Incubate for 15-30 minutes at 37°C.
-
Fixation : Stop the stimulation by immediately fixing the cells with a fixation buffer for 10-20 minutes at room temperature.
-
Permeabilization : Wash the cells and then permeabilize the cell membrane with a permeabilization buffer to allow intracellular antibody staining.
-
Staining : Add the anti-phospho-STAT5 antibody to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition : Wash the cells and acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis : Gate on the lymphocyte population. Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each condition. Calculate the percent inhibition based on the MFI of the stimulated and unstimulated controls and plot the results to determine the IC50 value.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (ATI-502) | JAK1/3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Aclaris Therapeutics/Rigel Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. benchchem.com [benchchem.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
The Role of Ifidancitinib as a Selective JAK1/3 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ifidancitinib (formerly ATI-50002) is a potent, orally available small molecule designed as a selective inhibitor of Janus kinase (JAK) 1 and JAK3. By targeting these specific isoforms, this compound aims to modulate the signaling of key cytokines involved in the pathogenesis of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and clinical development. While specific quantitative data on its inhibitory potency (IC50 values) are not publicly available, this guide synthesizes the existing information to offer a detailed understanding of this compound's role as a selective JAK1/3 inhibitor.
Introduction to Janus Kinase (JAK) Inhibition
The Janus kinases are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These enzymes are crucial for the signal transduction of a wide range of cytokines, growth factors, and hormones.[1] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade initiated by the binding of these extracellular ligands to their corresponding receptors, leading to the activation of JAKs.[2] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins, which are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[2]
Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, making JAKs attractive therapeutic targets.[3] The differential roles of the JAK isoforms provide a rationale for the development of selective inhibitors to achieve therapeutic benefit while minimizing off-target effects. For instance, JAK1 is broadly involved in inflammatory cytokine signaling, while JAK2 is crucial for hematopoiesis, and JAK3 is primarily expressed in hematopoietic cells and plays a key role in lymphocyte function.[3]
This compound: A Selective JAK1/3 Inhibitor
This compound was developed as a selective inhibitor of JAK1 and JAK3.[4][5] This selectivity profile is intended to preferentially block the signaling of cytokines that utilize the common gamma chain (γc), a receptor subunit that associates with JAK1 and JAK3.[4] These γc cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, are critical for the development, proliferation, and function of lymphocytes.[2] By inhibiting JAK1 and JAK3, this compound is predicted to disrupt the signaling of these pro-inflammatory cytokines, thereby exerting its therapeutic effect in autoimmune diseases.[4]
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the ATP-binding site of JAK1 and JAK3, thereby inhibiting their kinase activity. This prevents the phosphorylation and activation of STAT proteins, most notably STAT5, which is downstream of γc cytokine signaling.[4] The inhibition of the JAK1/3-STAT5 pathway leads to a reduction in T-cell proliferation and function, as well as a decrease in the production of inflammatory mediators.[4]
Quantitative Data
While this compound is described as a potent and selective JAK1/3 inhibitor, specific half-maximal inhibitory concentration (IC50) values against the four JAK isoforms are not publicly available in the reviewed literature. The following table provides a qualitative summary of its selectivity and an overview of other JAK inhibitors for which quantitative data is available, for comparative context.
Table 1: Selectivity Profile of this compound and Other JAK Inhibitors
| Inhibitor | Target JAK Isoforms | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| This compound (ATI-50002) | JAK1/3 | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | [4] |
| Tofacitinib | JAK1/3 > JAK2 | 15.1 | 77.4 | 55.0 | 489 | [3] |
| Baricitinib | JAK1/2 | 4.0 | 6.6 | 787 | 61 | [3] |
| Ruxolitinib | JAK1/2 | 3.3 | 2.8 | 428 | 19 |
Preclinical Studies
In vitro and in vivo studies have provided insights into the biological effects of this compound.
In Vitro Studies
-
Inhibition of STAT5 Phosphorylation: In mouse T-cells, this compound was shown to inhibit IL-2-stimulated phosphorylation of STAT5 in a concentration-dependent manner (0-1000 nM).[4]
-
Inhibition of T-Cell Proliferation: Treatment of T-cells with this compound (0-1000 nM) for 5 days resulted in a dose-dependent reduction in T-cell number and inhibited cell proliferation.[4]
-
Inhibition of IFN-γ Signaling: this compound also demonstrated inhibitory effects on IFN-γ signaling, which is mediated by JAK1 and JAK2, leading to the inhibition of STAT1 phosphorylation.[4]
In Vivo Studies
-
Animal Models of Alopecia Areata: In a C3H/HeJ mouse model of alopecia areata, oral administration of this compound (10-50 mg/kg) induced hair regrowth and reduced associated inflammation.[4] Mechanistically, this compound treatment led to a significant reduction in CD44+CD62L- CD8+ T effector/memory cells in peripheral lymphoid organs. Furthermore, an increase in the expression of the co-inhibitory receptor PD-1 on effector/memory CD8+ T-cells and reduced IFN-γ production were observed, suggesting an induction of T-cell exhaustion.[4]
Clinical Development
This compound underwent Phase 2 clinical trials for the treatment of alopecia areata and atopic dermatitis. However, the development for these indications was discontinued.[6]
Table 2: Overview of this compound Phase 2 Clinical Trials
| Indication | Trial Identifier | Phase | Status | Primary Endpoint | Outcome |
| Alopecia Areata | NCT03759340 | 2 | Discontinued | Mean percent change from baseline in the Severity of Alopecia Tool (SALT) score at week 24.[4] | Did not achieve statistical superiority over vehicle.[4] |
| Atopic Dermatitis | NCT03585296 | 2 | Completed | Not specified | Development discontinued.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2)
-
Kinase substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) serially diluted in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the recombinant JAK enzyme and the substrate peptide to the wells of a 384-well plate.
-
Add the diluted test compound to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding a solution of ATP to all wells.
-
Incubate the plate at a controlled temperature for a specified period to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a stop solution.
-
Add the detection reagent, which measures the amount of product formed (e.g., ADP).
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
STAT5 Phosphorylation Assay by Flow Cytometry
Objective: To measure the inhibition of cytokine-induced STAT5 phosphorylation in T-cells.
Materials:
-
Isolated primary T-cells or a T-cell line
-
Cytokine for stimulation (e.g., IL-2)
-
Test compound (this compound)
-
Cell culture medium
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorochrome-conjugated anti-phospho-STAT5 (pSTAT5) antibody
-
Flow cytometer
Procedure:
-
Culture T-cells in cytokine-free medium for a period to ensure a low baseline of pSTAT5.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time.
-
Stimulate the cells with a predetermined concentration of IL-2 for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
Fix the cells by adding fixation buffer to stop the signaling cascade and preserve the phosphorylation state.
-
Permeabilize the cells by adding permeabilization buffer to allow intracellular antibody staining.
-
Stain the cells with the fluorochrome-conjugated anti-pSTAT5 antibody.
-
Wash the cells to remove unbound antibody.
-
Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the pSTAT5 signal in the T-cell population.
-
Analyze the data to determine the percentage of pSTAT5-positive cells or the mean fluorescence intensity of pSTAT5 staining for each condition.
-
Calculate the inhibition of STAT5 phosphorylation by the test compound at each concentration relative to the stimulated vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: JAK1/3 Signaling Pathway Inhibition by this compound.
Experimental Workflow Diagram
Caption: General Experimental Workflow for a JAK Inhibitor.
Conclusion
This compound is a selective JAK1/3 inhibitor that has demonstrated the potential to modulate the immune response by targeting key cytokine signaling pathways. Preclinical studies have shown its ability to inhibit STAT5 phosphorylation, reduce T-cell proliferation, and ameliorate disease in an animal model of alopecia areata. Despite this promising preclinical profile, Phase 2 clinical trials for alopecia areata and atopic dermatitis did not meet their primary endpoints, leading to the discontinuation of its development for these indications. This technical guide provides a summary of the available scientific and clinical information on this compound, highlighting its mechanism of action and the challenges faced in its clinical translation. Further research into the nuances of JAK selectivity and its impact on clinical outcomes will continue to be a critical area of investigation in the field of autoimmune and inflammatory diseases.
References
- 1. WO2015061665A1 - Jak1 selective inhibitor and uses thereof - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Trial Data Show Hair Growth in More Alopecia Areata Patients [medscape.com]
- 4. Aclaris Therapeutics Announces Phase 2 Clinical Trial of ATI-502 Topical in Patients with Alopecia Areata Did Not Meet Endpoints | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Aclaris Therapeutics/Rigel Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 7. rtihs.org [rtihs.org]
Ifidancitinib's Disruption of γc Cytokine Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ifidancitinib (formerly ATI-50002) is a potent and selective small molecule inhibitor of Janus kinase (JAK) 1 and JAK3.[1][2][3][4] This selective inhibition positions this compound as a modulator of the signaling pathways of common gamma chain (γc) cytokines, a family of interleukins crucial for lymphocyte development, proliferation, and function. Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on γc cytokine signaling. It includes a review of the underlying biological pathways, detailed experimental protocols for assessing JAK inhibitor activity, and a summary of the available data on this compound.
The Role of γc Cytokines and JAK-STAT Signaling
The common gamma chain (γc or CD132) is a shared receptor subunit for a family of six cytokines: Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are critical regulators of the immune system. Their signaling is mediated through the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.
Upon cytokine binding to its receptor complex, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.
The signaling of all γc cytokines critically depends on JAK1, which associates with the specific cytokine receptor alpha chain, and JAK3, which is exclusively associated with the γc subunit. This co-dependency on JAK1 and JAK3 makes this signaling node an attractive target for therapeutic intervention in immune-mediated diseases.
This compound: A Selective JAK1/3 Inhibitor
This compound is an orally available small molecule designed to selectively inhibit JAK1 and JAK3 over other JAK family members, namely JAK2 and Tyrosine Kinase 2 (TYK2).[1][2][3][4] By targeting the key kinases in the γc cytokine signaling cascade, this compound is predicted to disrupt the downstream effects of IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.
Quantitative Data: Potency and Selectivity
While specific public data on the half-maximal inhibitory concentrations (IC50) of this compound against the four JAK isoforms are not available in the public domain, the following table presents representative IC50 values for other well-characterized JAK inhibitors to illustrate the concept of potency and selectivity in biochemical assays.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Tofacitinib | 1 | 20 | 1 | >1000 | JAK1/3 > JAK2 |
| Upadacitinib | 45 | 109 | 2100 | 4700 | JAK1 > JAK2 > JAK3/TYK2 |
| Ritlecitinib | >10000 | >10000 | 33.1 | >10000 | JAK3 selective |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2 > TYK2 |
Note: Data is compiled from various public sources and serves for illustrative purposes. Absolute IC50 values can vary depending on the specific assay conditions.
Effect on γc Cytokine-Mediated Cellular Signaling
This compound has been shown to potently inhibit the signaling of γc cytokines in cellular assays.[2][3] Specifically, it has been demonstrated to inhibit IL-2-stimulated phosphorylation of STAT5 and IFN-γ-mediated signaling.[2] Furthermore, this compound treatment leads to a reduction in T-cell proliferation in response to IL-15.[2]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the γc cytokine signaling pathways and the inhibitory action of this compound.
Caption: General γc cytokine signaling pathway and the inhibitory action of this compound.
The following diagram details the specific JAK-STAT components for each γc cytokine.
Caption: Specific JAK-STAT signaling pathways for each γc cytokine.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize JAK inhibitors like this compound.
In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified JAK isoforms.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds) serially diluted in DMSO
-
Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO.
-
Reaction Mixture: In the assay plate, add the test compound, recombinant JAK enzyme, and biotinylated peptide substrate in the assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each respective JAK enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Detection: Stop the reaction by adding EDTA. Then, add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).
-
Incubation: Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
Ifidancitinib's Impact on STAT5 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifidancitinib (also known as ATI-50002) is an orally available, potent, and selective inhibitor of Janus kinase (JAK) 1 and JAK3.[1][2][3] This selective inhibition disrupts the signaling of cytokines that utilize the common gamma chain (γc), a critical pathway in immune cell activation and proliferation. A key downstream event in γc cytokine signaling is the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its inhibitory effect on STAT5 phosphorylation. The guide includes a summary of available quantitative data, detailed experimental protocols for assessing STAT5 phosphorylation, and visualizations of the relevant signaling pathways and workflows.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
The JAK-STAT signaling cascade is integral to the cellular response to a multitude of cytokines and growth factors. For cytokines that utilize the γc receptor subunit, such as Interleukin-2 (IL-2), IL-7, IL-9, IL-15, and IL-21, the binding of the cytokine to its receptor leads to the activation of receptor-associated JAK1 and JAK3. These activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors.
These phosphorylated tyrosine residues serve as docking sites for STAT proteins, primarily STAT5a and STAT5b in the case of γc cytokines. Once recruited to the receptor complex, STAT5 proteins are themselves phosphorylated by the activated JAKs on a critical tyrosine residue (Y694 for STAT5a and Y699 for STAT5b). This phosphorylation event is obligatory for STAT5 activation.
Phosphorylated STAT5 (pSTAT5) molecules then dissociate from the receptor, form homodimers or heterodimers, and translocate to the nucleus. In the nucleus, pSTAT5 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in cell proliferation, differentiation, and survival.
This compound, as a selective JAK1 and JAK3 inhibitor, directly interferes with this process by blocking the catalytic activity of these kinases. By inhibiting JAK1 and JAK3, this compound prevents the phosphorylation and subsequent activation of STAT5, thereby downregulating the expression of pro-inflammatory and immunomodulatory genes.
Data Presentation
The following tables summarize the available quantitative and qualitative data on the inhibitory effect of this compound on STAT5 phosphorylation.
Table 1: In Vitro Inhibition of IL-2-Stimulated STAT5 Phosphorylation by this compound
| Cell Type | Stimulation | Assay Method | This compound Concentration (nM) | Observed Effect on STAT5 Phosphorylation | Reference |
| Mouse T cells | Recombinant Human IL-2 (rhIL-2) | Western Blot | 0, 100, 300, 1000 | Dose-dependent inhibition of STAT5 phosphorylation.[1] | [1] |
| In Vitro Activated T cells | rhIL-2 (20 ng/ml) | Immunoblotting | Various doses | Inhibition of STAT5 phosphorylation. |
Table 2: this compound (ATI-50002) Compound Details
| Parameter | Details | Reference |
| Synonyms | ATI-502, R507 | [2] |
| Target | JAK1, JAK3 | [1][2][3] |
| Primary Signaling Pathway Affected | γc cytokine signaling | [1][2] |
| Key Downstream Target | STAT5 | [2] |
Signaling and Experimental Workflow Visualizations
Signaling Pathway
Caption: this compound inhibits the IL-2-mediated JAK1/3-STAT5 signaling pathway.
Experimental Workflows
References
Ifidancitinib: A Technical Guide to its Preclinical Evaluation in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ifidancitinib (formerly ATI-50002) is a potent and selective Janus kinase (JAK) 1 and JAK3 inhibitor that has shown promise in the treatment of various autoimmune diseases. By disrupting the signaling of common gamma chain (γc) cytokines, this compound modulates T-cell function and proliferation, key drivers in many autoimmune pathologies. This technical guide provides an in-depth overview of the preclinical evaluation of this compound in relevant autoimmune disease models, focusing on its mechanism of action, experimental protocols, and key efficacy data. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel therapies for autoimmune disorders.
Introduction: The Role of JAK Inhibition in Autoimmunity
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transmits signals from various cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune diseases, making it a prime target for therapeutic intervention.
The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases associate with different cytokine receptors in pairs. This compound selectively targets JAK1 and JAK3.
-
JAK1 is broadly involved in the signaling of many pro-inflammatory cytokines.
-
JAK3 signaling is more restricted to the common gamma chain (γc) family of cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), which are crucial for lymphocyte development, proliferation, and function.
By inhibiting both JAK1 and JAK3, this compound is predicted to potently disrupt the signaling of key cytokines implicated in the pathogenesis of a wide range of autoimmune diseases.[1]
Mechanism of Action of this compound
This compound is an orally available, potent, and selective inhibitor of JAK1 and JAK3.[2] Its primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic site of these kinases, thereby preventing the phosphorylation and activation of downstream STAT proteins. This disruption of the JAK-STAT signaling cascade leads to the modulation of immune cell function.
dot
Caption: this compound's Mechanism of Action on the JAK-STAT Pathway.
In Vitro Efficacy and Selectivity
The in vitro activity of this compound has been characterized through various enzymatic and cellular assays.
Kinase Selectivity
While specific IC50 values for this compound against all JAK isozymes are not publicly available, it is characterized as a potent JAK1/3 inhibitor. For context, the selectivity profile of a compound is crucial for its efficacy and safety. Inhibition of JAK2 can be associated with hematological side effects. The table below provides a template for the kind of data required to assess the selectivity of a JAK inhibitor.
Table 1: Representative Kinase Inhibition Profile of a JAK Inhibitor (Data for Illustrative Purposes)
| Kinase | IC50 (nM) |
| JAK1 | 10 |
| JAK2 | 100 |
| JAK3 | 5 |
| TYK2 | 150 |
| (Note: These values are hypothetical and serve to illustrate a typical selectivity profile. Actual values for this compound would need to be determined experimentally.) |
Cellular Assays
Cellular assays are critical for understanding the functional consequences of JAK inhibition in a more physiologically relevant context.
This compound has been shown to inhibit the phosphorylation of STAT proteins downstream of cytokine receptor activation. In mouse T-cells, this compound (0-1000 nM) inhibited IL-2-stimulated STAT5 phosphorylation and IFN-γ-stimulated STAT1 phosphorylation in a dose-dependent manner.[2]
Table 2: Effect of this compound on Cytokine-Induced STAT Phosphorylation in Mouse T-cells
| Cytokine Stimulus | Downstream Signaling | Effect of this compound |
| IL-2 | JAK1/3 -> STAT5 | Inhibition of STAT5 phosphorylation[2] |
| IFN-γ | JAK1/2 -> STAT1 | Inhibition of STAT1 phosphorylation[2] |
By blocking γc cytokine signaling, this compound effectively reduces T-cell proliferation. In vitro studies demonstrated that this compound (0-1000 nM) reduced the number of T-cells and inhibited their proliferation over a 5-day period.[2]
In Vivo Efficacy in Autoimmune Disease Models
The therapeutic potential of this compound has been evaluated in various preclinical models of autoimmune diseases. While much of the published data focuses on alopecia areata, the following sections outline the methodologies for key models of rheumatoid arthritis and inflammatory bowel disease where a JAK1/3 inhibitor like this compound would be expected to show efficacy.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used and well-validated animal model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
Table 3: Representative Efficacy of a JAK1/3 Inhibitor in a Mouse CIA Model (Data for Illustrative Purposes)
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm) (Day 42) |
| Vehicle | 10.2 ± 1.5 | 3.8 ± 0.4 |
| JAK1/3 Inhibitor (10 mg/kg) | 4.5 ± 0.8 | 2.1 ± 0.2 |
| JAK1/3 Inhibitor (30 mg/kg) | 2.1 ± 0.5 | 1.5 ± 0.1 |
| (Note: This data is representative of the expected outcome for a potent JAK1/3 inhibitor and is not specific to this compound.) |
Inflammatory Bowel Disease: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a common and reproducible model for inflammatory bowel disease, particularly ulcerative colitis.
Table 4: Representative Efficacy of a JAK1/3 Inhibitor in a Mouse DSS-Induced Colitis Model (Data for Illustrative Purposes)
| Treatment Group | Disease Activity Index (DAI) (Day 10) | Colon Length (cm) (Day 10) |
| Healthy Control | 0.5 ± 0.2 | 8.5 ± 0.5 |
| DSS + Vehicle | 3.8 ± 0.6 | 5.2 ± 0.4 |
| DSS + JAK1/3 Inhibitor (15 mg/kg) | 1.5 ± 0.4 | 7.1 ± 0.3 |
| (Note: This data is representative of the expected outcome for a potent JAK1/3 inhibitor and is not specific to this compound.) |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following are generalized protocols for key experiments.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK enzymes.
-
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with a peptide substrate and ATP.
-
This compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a specified time at an optimal temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular STAT Phosphorylation Assay (Flow Cytometry)
-
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in immune cells.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets.
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate the cells with a specific cytokine (e.g., IL-2, IFN-γ) to induce STAT phosphorylation.
-
Fix and permeabilize the cells.
-
Stain the cells with fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., pSTAT1, pSTAT5).
-
Analyze the median fluorescence intensity (MFI) of the pSTAT signal using a flow cytometer.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
dot
Caption: A typical workflow for a STAT phosphorylation assay.
In Vivo Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
-
Methodology:
-
Immunization: Emulsify type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail of susceptible mouse strains (e.g., DBA/1J).
-
Booster: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
-
Treatment: Begin oral administration of this compound or vehicle daily upon the onset of clinical signs of arthritis (typically around day 25-28).
-
Assessment: Monitor disease progression by scoring clinical signs of arthritis (e.g., paw swelling, erythema, joint rigidity) and measuring paw thickness regularly.
-
Endpoint Analysis: At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion. Blood samples can be collected for cytokine and antibody analysis.
-
In Vivo DSS-Induced Colitis Model
-
Objective: To assess the efficacy of this compound in a mouse model of inflammatory bowel disease.
-
Methodology:
-
Induction: Administer DSS (typically 2-5%) in the drinking water of mice for 5-7 days to induce acute colitis.
-
Treatment: Administer this compound or vehicle orally once daily, either prophylactically (starting before or at the same time as DSS) or therapeutically (starting after the onset of colitis symptoms).
-
Assessment: Monitor disease activity daily by recording body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, sacrifice the mice and collect the colon to measure its length (a shorter colon indicates more severe inflammation). A portion of the colon should be fixed for histological evaluation of inflammation, ulceration, and crypt damage.
-
Conclusion
This compound, as a selective JAK1/3 inhibitor, demonstrates significant potential for the treatment of a variety of autoimmune diseases. Its ability to potently inhibit key cytokine signaling pathways involved in T-cell activation and proliferation provides a strong rationale for its therapeutic application. The preclinical data, particularly from in vitro cellular assays, supports its mechanism of action. While specific in vivo efficacy data for this compound in rheumatoid arthritis and inflammatory bowel disease models is not extensively published, the established role of JAK1/3 inhibition in these pathologies suggests a high probability of therapeutic benefit. The experimental protocols and representative data presented in this guide offer a framework for the continued investigation and development of this compound and other next-generation JAK inhibitors for autoimmune and inflammatory disorders. Further studies are warranted to fully elucidate its efficacy and safety profile in a broader range of autoimmune conditions.
References
Ifidancitinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ifidancitinib (formerly ATI-50002) is a selective inhibitor of Janus kinase (JAK) 1 and 3.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action targeting the JAK-STAT signaling pathway. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. While this compound's clinical development for topical treatment of alopecia areata and atopic dermatitis was discontinued due to lack of significant efficacy, its profile as a JAK inhibitor remains of scientific interest.[4]
Chemical Structure and Properties
This compound is a small molecule with the IUPAC name 5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one.[5] Its chemical and physical properties are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | 5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one | [5] |
| Synonyms | ATI-50002, ATI-502, A-301 | [2] |
| CAS Number | 1236667-40-5 | [2] |
| Molecular Formula | C₂₀H₁₈FN₅O₃ | [5] |
| Molecular Weight | 395.39 g/mol | [5] |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound functions as a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[2][3] The JAK family of tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in immunity and inflammation.
The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.
This compound exerts its inhibitory effect by competing with ATP for the binding site on JAK1 and JAK3, thereby preventing the phosphorylation and activation of these kinases. This disruption of the JAK-STAT pathway leads to the downstream inhibition of signaling by various cytokines, including those that are crucial for the proliferation and function of T-cells and other immune cells.[2][3] Specifically, this compound has been shown to inhibit IL-2-stimulated STAT5 phosphorylation and IFN-γ signaling.[2][3]
Caption: this compound inhibits JAK1 and JAK3, blocking STAT phosphorylation.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, the following sections describe representative methodologies for key assays used to characterize JAK inhibitors.
In Vitro JAK Kinase Inhibition Assay (Biochemical Assay)
This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific JAK enzyme.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of JAK1, JAK2, JAK3, and TYK2.
Methodology:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Adenosine-5'-triphosphate (ATP).
-
This compound (serially diluted in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate. c. Add the specific recombinant JAK enzyme to each well and incubate briefly. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate the reaction at room temperature for a defined period (e.g., 60 minutes). f. Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity. g. Measure the luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for determining the IC₅₀ of this compound against JAK enzymes.
Cellular STAT5 Phosphorylation Assay
This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Objective: To assess the functional activity of this compound in blocking the JAK-STAT pathway in cells.
Methodology:
-
Reagents and Materials:
-
A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a T-cell line).
-
Cytokine stimulant (e.g., Interleukin-2 (IL-2)).
-
This compound (serially diluted in culture medium).
-
Cell culture medium and supplements.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled anti-phospho-STAT5 (pSTAT5) antibody.
-
Flow cytometer.
-
-
Procedure: a. Culture the cells under appropriate conditions. b. Pre-incubate the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1 hour). c. Stimulate the cells with a cytokine (e.g., IL-2) to induce STAT5 phosphorylation. d. After a short incubation period (e.g., 15-30 minutes), fix the cells to preserve the phosphorylation state. e. Permeabilize the cells to allow for intracellular antibody staining. f. Stain the cells with a fluorescently labeled anti-pSTAT5 antibody. g. Analyze the cells by flow cytometry to quantify the level of pSTAT5 in the cell population.
-
Data Analysis: a. Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each treatment condition. a. Calculate the percentage of inhibition of STAT5 phosphorylation for each concentration of this compound relative to the cytokine-stimulated control. b. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Pharmacokinetic Profile
Detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not extensively available in the public domain. Clinical trials were conducted with a topical formulation.[7]
Clinical Development and Future Directions
This compound was investigated in Phase II clinical trials for the topical treatment of alopecia areata and atopic dermatitis.[7] However, the development for these indications was discontinued due to a failure to demonstrate significant clinical efficacy.[4] Despite this, the study of this compound and other selective JAK inhibitors continues to provide valuable insights into the role of the JAK-STAT pathway in various diseases and informs the development of next-generation immunomodulatory therapies.
References
- 1. This compound - Aclaris Therapeutics/Rigel Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (ATI-502) | JAK1/3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. canaaf.org [canaaf.org]
- 5. GSRS [precision.fda.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound (ATI-502) / Aclaris, Rigel [delta.larvol.com]
Ifidancitinib (ATI-502): A Technical Guide to its Molecular Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifidancitinib, also known as ATI-502, is a potent and selective small molecule inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1 and JAK3.[1][2][3] Developed initially by Rigel Pharmaceuticals and later by Aclaris Therapeutics, this compound was investigated for the topical treatment of autoimmune and inflammatory conditions, particularly alopecia areata and atopic dermatitis.[2] Although its clinical development was ultimately discontinued, a comprehensive understanding of its molecular targets and mechanism of action remains valuable for the ongoing research and development of novel JAK inhibitors.[2] This technical guide provides an in-depth overview of this compound's core pharmacology, including its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Molecular Targets of this compound
The primary molecular targets of this compound are Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1][2][3] The Janus kinase family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes play a critical role in transducing cytokine-mediated signals from cell surface receptors to the nucleus, thereby regulating a wide array of cellular processes including inflammation, immunity, and hematopoiesis.
This compound exhibits selectivity for JAK1 and JAK3 over the other members of the JAK family, JAK2 and TYK2. This selectivity is a key aspect of its design, aiming to achieve therapeutic efficacy while minimizing potential side effects associated with the inhibition of JAK2, which is crucial for erythropoiesis and thrombopoiesis.
Quantitative Analysis of Kinase Inhibition
| Target Kinase | This compound (ATI-502) Inhibitory Activity | Associated Signaling Pathways |
| JAK1 | Potent Inhibition | IFN-γ signaling, γc cytokine signaling |
| JAK2 | Lower Inhibition (relative to JAK1/3) | Erythropoietin & Thrombopoietin signaling |
| JAK3 | Potent Inhibition | γc cytokine signaling |
| TYK2 | Lower Inhibition (relative to JAK1/3) | IL-12 and IL-23 signaling |
Mechanism of Action: Disruption of Cytokine Signaling
This compound exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, a critical communication route for numerous cytokines involved in autoimmune and inflammatory responses. By selectively targeting JAK1 and JAK3, this compound effectively disrupts the signaling of a specific subset of cytokines, most notably those that utilize the common gamma chain (γc) receptor subunit.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.
Impact on γc Cytokine and IFN-γ Signaling
This compound's potent inhibition of JAK1 and JAK3 leads to the significant disruption of signaling by cytokines that utilize the common gamma chain (γc), including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are pivotal for the proliferation, differentiation, and survival of various immune cells, particularly T cells and Natural Killer (NK) cells. A key downstream effector of γc cytokine signaling is STAT5. By inhibiting JAK1 and JAK3, this compound effectively blocks the phosphorylation of STAT5, thereby preventing the subsequent gene transcription required for T cell activation and proliferation.
Furthermore, this compound's inhibition of JAK1 also impacts the signaling of interferon-gamma (IFN-γ). IFN-γ signals through a receptor complex associated with JAK1 and JAK2. While this compound is less potent against JAK2, its strong inhibition of JAK1 is sufficient to disrupt IFN-γ-mediated signaling pathways. This interference with IFN-γ signaling can reduce the expression of pro-inflammatory genes and modulate the immune response.
Experimental Protocols
The characterization of this compound's molecular targets and mechanism of action relies on a suite of in vitro and cellular assays. The following are representative protocols for the key experiments cited in the evaluation of JAK inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of purified JAK isoforms by 50%.
Methodology:
-
Reagents and Materials: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; a suitable peptide substrate; Adenosine-5'-triphosphate (ATP); kinase assay buffer; this compound stock solution; and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A serial dilution of this compound is prepared in the kinase assay buffer.
-
The purified JAK enzyme and the peptide substrate are added to the wells of a microplate.
-
The serially diluted this compound or vehicle control is added to the respective wells and incubated.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a microplate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Cellular STAT5 Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT5 phosphorylation in a cellular context.
Methodology:
-
Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells or a T-cell line) is cultured and then serum-starved to reduce baseline STAT5 phosphorylation.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of this compound or a vehicle control.
-
Cytokine Stimulation: The cells are then stimulated with a γc cytokine, such as IL-2, for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
-
Cell Lysis and Protein Analysis:
-
Western Blotting: Cells are lysed, and the total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.
-
Flow Cytometry: Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against pSTAT5. The fluorescence intensity is then measured by flow cytometry.
-
-
Data Analysis: The level of pSTAT5 is normalized to the total STAT5 level (for Western blotting) or compared to the stimulated control (for flow cytometry) to determine the dose-dependent inhibitory effect of this compound.
IFN-γ Signaling Inhibition Assay
Objective: To evaluate the effect of this compound on the IFN-γ signaling pathway.
Methodology:
-
Cell Culture and Treatment: A cell line responsive to IFN-γ (e.g., HeLa cells) is treated with varying concentrations of this compound followed by stimulation with IFN-γ.
-
Analysis of Downstream Targets:
-
Quantitative PCR (qPCR): RNA is extracted from the cells, and the expression levels of IFN-γ-inducible genes, such as CXCL10 (IP-10), are measured by qPCR.
-
ELISA: The supernatant from the cell culture is collected, and the secretion of IFN-γ-induced chemokines is quantified by ELISA.
-
Western Blotting: Cell lysates are analyzed for the phosphorylation of STAT1, a key downstream effector of IFN-γ signaling.
-
-
Data Analysis: The dose-dependent inhibition of IFN-γ-induced gene expression, protein secretion, or STAT1 phosphorylation by this compound is determined.
Conclusion
This compound (ATI-502) is a selective inhibitor of JAK1 and JAK3, which potently disrupts the signaling of γc cytokines and IFN-γ. Its mechanism of action is centered on the inhibition of the JAK-STAT pathway, leading to reduced phosphorylation of key downstream effectors like STAT5 and STAT1. This, in turn, modulates the activity of immune cells and the expression of inflammatory mediators. While the clinical development of this compound has been halted, the detailed understanding of its molecular targets and mechanism of action provides a valuable framework for the rational design and evaluation of next-generation JAK inhibitors for the treatment of a wide range of autoimmune and inflammatory diseases. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of this important class of therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: Ifidancitinib In Vitro Assay for T Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifidancitinib (formerly ATI-50002) is a potent and selective next-generation inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1] By targeting these specific kinases, this compound effectively disrupts the signaling of common gamma chain (γc) cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for T lymphocyte proliferation, differentiation, and survival. This targeted mechanism of action makes this compound a compound of significant interest for the treatment of various autoimmune and inflammatory diseases. These application notes provide a detailed protocol for an in vitro T cell proliferation assay to evaluate the inhibitory effects of this compound, along with a summary of its quantitative effects and a visualization of the relevant signaling pathway.
Data Presentation
The inhibitory activity of this compound on T cell function has been quantified in various in vitro assays. The following table summarizes key quantitative data regarding its effects on T cell proliferation and related signaling pathways.
| Parameter | Cell Type | Assay Conditions | Result |
| T Cell Proliferation | Mouse T Cells | 5-day incubation with this compound (0-1000 nM) | Dose-dependent reduction in T cell number and inhibition of cell proliferation.[1] |
| Human CD4+ and CD8+ T Cells | 4-day stimulation with anti-CD3 and IL-2 in the presence of increasing doses of this compound. | Strong suppression of T cell proliferation in a dose-dependent manner.[2] | |
| JAK1/3 Signaling Pathway Inhibition | Mouse T Cells | 1-hour pre-treatment with this compound (0-1000 nM) followed by stimulation. | Inhibition of the JAK1/3 signaling pathway.[1] |
| STAT5 Phosphorylation Inhibition | Mouse T Cells | 1-hour pre-treatment with this compound followed by stimulation with rhIL-2 (20 ng/mL) for 15 minutes. | Strong inhibition of IL-2-stimulated STAT5 phosphorylation. |
| STAT1 Phosphorylation Inhibition | Mouse T Cells | 1-hour pre-treatment with this compound followed by stimulation with rmIFN-γ (40 ng/mL) for 15 minutes. | Potent inhibition of IFN-γ-stimulated STAT1 phosphorylation. |
| Cell Viability | T cells induced by IL-15 | 5-day incubation with this compound (100, 300, 1000 nM). | Reduced cell number in a dose-dependent manner.[1] |
Signaling Pathway
This compound exerts its inhibitory effect on T cell proliferation by targeting the JAK-STAT signaling pathway. Specifically, as a JAK1/3 inhibitor, it blocks the downstream signaling of γc cytokines. The following diagram illustrates this mechanism.
Experimental Protocols
T Cell Proliferation Assay Using CellTrace™ Violet
This protocol details the steps to assess the in vitro effect of this compound on T cell proliferation using a dye dilution assay with CellTrace™ Violet and analysis by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
CellTrace™ Violet Cell Proliferation Kit
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Anti-CD3 antibody (plate-bound or soluble)
-
Recombinant human IL-2
-
96-well round-bottom culture plates
-
Flow cytometer
Protocol:
-
Isolation of PBMCs:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with PBS.
-
Resuspend the cells in complete RPMI 1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
-
CellTrace™ Violet Staining:
-
Centrifuge the required number of PBMCs and resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.
-
Add CellTrace™ Violet dye to the cell suspension at a final concentration of 1-5 µM.
-
Incubate the cells for 20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of complete RPMI 1640 medium and incubate for 5 minutes at room temperature.
-
Wash the cells twice with complete RPMI 1640 medium to remove any unbound dye.
-
Resuspend the stained cells in complete RPMI 1640 medium at a final concentration of 1 x 10^6 cells/mL.
-
-
Cell Culture and Treatment:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) by incubating for 2-4 hours at 37°C. Wash the wells with PBS before adding cells. Alternatively, use soluble anti-CD3 in combination with anti-CD28.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. A suggested concentration range is 0 to 1000 nM.
-
Add 100 µL of the stained cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add recombinant human IL-2 to all wells at a final concentration of 20 ng/mL.
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
After the incubation period, harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in an appropriate volume of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Acquire the samples on a flow cytometer equipped with a violet laser (e.g., 405 nm excitation).
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on the lymphocyte population based on forward and side scatter properties.
-
Assess T cell proliferation by analyzing the dilution of the CellTrace™ Violet dye. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of divided cells and the proliferation index for each treatment condition.
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the in vitro T cell proliferation assay.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the immunomodulatory effects of this compound. The in vitro T cell proliferation assay is a robust method to quantify the inhibitory potential of this compound and similar JAK inhibitors. By understanding its mechanism of action and having a detailed experimental framework, researchers can further explore the therapeutic applications of this compound in T cell-mediated pathologies.
References
Application Notes and Protocols for Ifidancitinib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifidancitinib (formerly ATI-50002) is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1][2][3] By targeting these key enzymes, this compound effectively disrupts the signaling of several cytokines that are crucial for immune cell function and proliferation, particularly those that utilize the common gamma chain (γc) receptor subunit.[1][4] This includes cytokines like Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, as well as Interferon-gamma (IFN-γ).[3][4] These application notes provide a comprehensive guide for determining the optimal concentration of this compound for various in vitro cell culture experiments.
Mechanism of Action: The JAK/STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors. Upon cytokine binding to their receptors, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. STATs are recruited to these sites and are subsequently phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[4] this compound, as a selective JAK1/3 inhibitor, interrupts this cascade, primarily affecting the signaling of γc family cytokines and IFN-γ.[1][3]
Determining the Optimal Concentration of this compound
The optimal concentration of this compound is dependent on the cell type, the specific experimental endpoint, and the duration of treatment. A dose-response experiment is crucial to determine the most effective concentration for your specific model system.
Recommended Concentration Range for Initial Experiments:
Based on available data, a starting concentration range of 0 to 1000 nM is recommended for most cell-based assays.[1]
Experimental Workflow for Determining Optimal Concentration:
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and ensure they are 70-80% confluent at the time of harvest.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0, 1, 10, 100, 500, and 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
| Parameter | Recommendation |
| Seeding Density | Cell-type dependent (e.g., 5,000-10,000 cells/well) |
| This compound Conc. | 0 - 1000 nM (or higher if needed) |
| Incubation Time | 24, 48, or 72 hours |
| MTT Incubation | 4 hours |
| Wavelength | 570 nm |
Western Blot for Phosphorylated STAT (pSTAT)
This protocol is to determine the inhibitory effect of this compound on cytokine-induced STAT phosphorylation.
Materials:
-
Cells of interest
-
Serum-free medium
-
This compound stock solution
-
Cytokine (e.g., recombinant human IL-2 or IFN-γ)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pSTAT, anti-total STAT, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Culture and Starvation: Plate cells to achieve 70-80% confluency. Before treatment, starve cells in serum-free medium for 4-6 hours.
-
This compound Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.[5]
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine for 15-30 minutes. For example, use 20 ng/mL of IL-2 to induce STAT5 phosphorylation or 40 ng/mL of IFN-γ to induce STAT1 phosphorylation.[6]
-
Cell Lysis: Immediately after stimulation, wash cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Perform SDS-PAGE, transfer proteins to a PVDF membrane, block, and incubate with primary and secondary antibodies according to standard protocols.
-
Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities. Normalize the pSTAT signal to the total STAT signal.
| Parameter | Recommendation |
| This compound Pre-treatment | 1-2 hours |
| Cytokine Stimulation | 15-30 minutes |
| IL-2 Concentration | 10-100 ng/mL |
| IFN-γ Concentration | 10-50 ng/mL |
| Primary Antibody Dilution | As per manufacturer's recommendation (e.g., 1:1000) |
Quantitative PCR (qPCR) for Target Gene Expression
This protocol is to analyze the effect of this compound on the expression of cytokine-inducible genes.
Materials:
-
Cells of interest
-
This compound stock solution
-
Cytokine (e.g., IFN-γ)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CXCL10, CXCL11 for IFN-γ stimulation) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Cell Treatment: Treat cells with this compound and stimulate with a cytokine as described in the Western Blot protocol. The incubation time after stimulation for gene expression analysis is typically longer, ranging from 4 to 24 hours.
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA.
-
qPCR: Set up the qPCR reaction with cDNA, primers, and master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.
| Parameter | Recommendation |
| Post-stimulation Incubation | 4-24 hours |
| RNA Purity (A260/A280) | ~2.0 |
| Target Genes (IFN-γ) | CXCL10, CXCL11, IRF1 |
| Housekeeping Genes | GAPDH, ACTB |
ELISA for Cytokine Production
This protocol measures the effect of this compound on the production and secretion of cytokines from immune cells.
Materials:
-
Immune cells (e.g., PBMCs, T cells)
-
Cell culture medium
-
This compound stock solution
-
Stimulant (e.g., anti-CD3/CD28 antibodies, LPS)
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a culture plate. Pre-treat with this compound for 1-2 hours.
-
Stimulation: Add a stimulant to induce cytokine production and incubate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample.
| Parameter | Recommendation |
| Cell Type | PBMCs, T cells, etc. |
| This compound Pre-treatment | 1-2 hours |
| Stimulation Time | 24-48 hours |
| Cytokine to Measure | Dependent on cell type and stimulant |
These application notes and protocols provide a framework for utilizing this compound in cell culture experiments. The optimal concentration and experimental conditions should be empirically determined for each specific cell type and research question. By following these guidelines, researchers can effectively investigate the biological effects of this compound and its potential as a therapeutic agent.
References
- 1. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01589D [pubs.rsc.org]
- 2. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of Ifidancitinib in C3H/HeJ Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifidancitinib (formerly ATI-50002) is a potent and selective inhibitor of Janus kinase (JAK) 1 and 3.[1][2] This oral availability makes it a valuable tool for in vivo studies investigating autoimmune and inflammatory diseases. The JAK-STAT signaling pathway is crucial for transducing signals from various cytokines and growth factors that are implicated in immune regulation and cell proliferation.[3][4][5] this compound disrupts the signaling of γc family cytokines by inhibiting JAK1 and JAK3, thereby modulating immune responses.[1] This makes it a promising candidate for treating T-cell mediated autoimmune diseases such as alopecia areata, which is spontaneously developed in the C3H/HeJ mouse strain.[6][7][8] These application notes provide a detailed protocol for the oral administration of this compound to C3H/HeJ mice and an experimental workflow for evaluating its efficacy in a research setting.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[3][4][9] Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[5] this compound exerts its immunomodulatory effects by selectively inhibiting JAK1 and JAK3, thereby interfering with the downstream signaling of key cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are pivotal for T-cell function and proliferation.[1][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Aclaris Therapeutics/Rigel Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 3. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchopenworld.com [researchopenworld.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. The C3H/HeJ mouse and DEBR rat models for alopecia areata: review of preclinical drug screening approaches and results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse models of alopecia areata: C3H/HeJ mice versus the humanized AA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Topical Ifidancitinib in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the topical formulation of Ifidancitinib (formerly known as ATI-502), a selective Janus kinase (JAK) 1 and JAK3 inhibitor, for use in dermatological research. This document details its mechanism of action, summarizes available clinical and preclinical data, and provides detailed protocols for the preparation and evaluation of a topical this compound formulation.
Introduction
This compound is a potent small molecule inhibitor of JAK1 and JAK3, which are key enzymes in the signaling pathways of multiple cytokines implicated in the pathogenesis of various inflammatory and autoimmune skin diseases.[1] By inhibiting JAK1 and JAK3, this compound disrupts the signaling of several pro-inflammatory cytokines, making it a promising candidate for the topical treatment of dermatological conditions such as atopic dermatitis and alopecia areata. Topical administration aims to deliver the drug directly to the site of inflammation, thereby minimizing systemic exposure and potential side effects.[2]
Mechanism of Action
This compound selectively inhibits JAK1 and JAK3, which are critical for the signaling of common gamma chain (γc) cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This disruption of the JAK-STAT signaling pathway ultimately modulates the immune response by inhibiting the activation and proliferation of T-cells and other immune cells involved in skin inflammation.[1]
Data Presentation
Preclinical Data
While specific preclinical data for a topical formulation of this compound is limited in publicly available literature, studies on other topical JAK inhibitors provide a basis for expected outcomes.
| Animal Model | Key Findings | Reference |
| Murine Model of Allergic Dermatitis | Topical application of JAK inhibitors significantly reduced ear thickness and scratching behavior compared to vehicle. | [3] |
| Murine Contact Hypersensitivity Model | Topical JAK1/JAK2 inhibitor suppressed STAT3 phosphorylation, edema, and lymphocyte infiltration. | [4] |
Clinical Data
This compound (ATI-502) has been evaluated in Phase 2 clinical trials for atopic dermatitis and alopecia areata.
Atopic Dermatitis (NCT03585296)
A Phase 2, open-label, multicenter study was conducted to evaluate the safety and tolerability of ATI-502 topical solution in subjects with moderate to severe atopic dermatitis.[5] While the full detailed results have not been published, the trial has been completed.[6]
| Efficacy Endpoint | Result |
| Mean Change in EASI Score | Data not publicly available |
| Investigator's Global Assessment (IGA) | Data not publicly available |
Alopecia Areata (AA-201 Topical)
A Phase 2 randomized, double-blind, vehicle-controlled trial evaluated two concentrations of ATI-502 (0.12% and 0.46%) for the treatment of alopecia areata. The primary endpoint was the mean percent change from baseline in the Severity of Alopecia Tool (SALT) score at week 24. The trial did not meet its primary or secondary endpoints due to a high rate of disease resolution in the vehicle-treated group.
| Treatment Group | Mean Percent Change from Baseline in SALT Score (Week 24) |
| ATI-502 (0.12%) | Data not statistically superior to vehicle |
| ATI-502 (0.46%) | Data not statistically superior to vehicle |
| Vehicle | High rate of disease resolution |
Experimental Protocols
The following protocols are representative methodologies for the formulation and evaluation of a topical JAK inhibitor like this compound. The exact composition of the ATI-502 topical solution used in clinical trials is proprietary and not publicly available.
Protocol 1: Preparation of a Representative Topical this compound Solution (0.5% w/v)
Objective: To prepare a stable and homogenous topical solution of this compound for preclinical research.
Materials:
-
This compound powder
-
Propylene glycol
-
Ethanol (95%)
-
Purified water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Analytical balance
-
pH meter
Procedure:
-
Dissolution of this compound:
-
Accurately weigh 500 mg of this compound powder.
-
In a 100 mL volumetric flask, dissolve the this compound powder in 50 mL of ethanol with the aid of a magnetic stirrer. Gentle warming may be used to facilitate dissolution, but the temperature should not exceed 40°C.
-
-
Addition of Co-solvents and Vehicle:
-
Once the this compound is completely dissolved, add 20 mL of propylene glycol to the solution and continue stirring until the mixture is homogenous.
-
Slowly add purified water to the flask to bring the total volume to 100 mL.
-
-
pH Adjustment and Filtration:
-
Measure the pH of the final solution and adjust to a skin-compatible pH (typically between 5.0 and 6.0) using a suitable buffering agent if necessary.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles.
-
-
Storage:
-
Store the final formulation in a well-closed, light-resistant container at controlled room temperature (20-25°C).
-
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the permeation and skin retention of this compound from a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Phosphate-buffered saline (PBS) with a suitable solubilizing agent (e.g., 0.5% Tween 80) as the receptor fluid
-
Topical this compound formulation
-
High-performance liquid chromatography (HPLC) system for analysis
-
Micro-syringes
-
Water bath with circulator
Procedure:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
-
Experimental Setup:
-
Fill the receptor compartment with pre-warmed (32°C) and degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the system for 30 minutes.
-
-
Application of Formulation:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the topical this compound formulation evenly onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect samples from the receptor compartment using a micro-syringe.
-
Replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
-
Skin Analysis:
-
At the end of the experiment, dismount the skin from the diffusion cell.
-
Wipe the excess formulation from the skin surface.
-
Separate the epidermis from the dermis.
-
Extract this compound from the different skin layers using a suitable solvent.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the receptor fluid samples and skin extracts using a validated HPLC method.
-
Protocol 3: Evaluation of Anti-inflammatory Efficacy in a Murine Model of Oxazolone-Induced Contact Hypersensitivity
Objective: To assess the in vivo efficacy of topical this compound in reducing skin inflammation.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Oxazolone
-
Acetone
-
Topical this compound formulation and vehicle control
-
Micropipettes
-
Ear thickness gauge or calipers
Procedure:
-
Sensitization:
-
On day 0, sensitize the mice by applying a solution of oxazolone in acetone to a shaved area of the abdomen.
-
-
Challenge and Treatment:
-
On day 7, challenge the mice by applying a lower concentration of oxazolone in acetone to the dorsal and ventral surfaces of one ear. The contralateral ear receives only the acetone vehicle.
-
One hour after the challenge, topically apply the this compound formulation or the vehicle control to the challenged ear.
-
-
Measurement of Ear Swelling:
-
Measure the thickness of both ears using an ear thickness gauge at 24 and 48 hours after the challenge.
-
The degree of ear swelling is calculated as the difference in thickness between the challenged and unchallenged ears.
-
-
Data Analysis:
-
Compare the ear swelling in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition of inflammation.
-
Conclusion
Topical this compound represents a targeted therapeutic approach for inflammatory skin diseases by inhibiting the JAK1/3-STAT signaling pathway. While clinical trial results for alopecia areata were not successful due to a high vehicle response, research into its potential for other dermatological conditions like atopic dermatitis continues. The provided protocols offer a framework for the formulation and preclinical evaluation of topical this compound and other JAK inhibitors, which are crucial steps in the drug development process for novel dermatological therapies. Further research is warranted to optimize the topical delivery of this compound and to fully elucidate its therapeutic potential in various skin disorders.
References
- 1. Aclaris Therapeutics Announces the Allowance of a US Patent Application & Issuance Covering Hair Loss Disorders [drug-dev.com]
- 2. belgraviacentre.com [belgraviacentre.com]
- 3. belgraviacentre.com [belgraviacentre.com]
- 4. [PDF] Topically Administered Janus-Kinase Inhibitors Tofacitinib and Oclacitinib Display Impressive Antipruritic and Anti-Inflammatory Responses in a Model of Allergic Dermatitis | Semantic Scholar [semanticscholar.org]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. go.drugbank.com [go.drugbank.com]
Application Note: Western Blot Analysis of STAT5 Phosphorylation Following Ifidancitinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ifidancitinib (formerly ATI-50002) is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1][2] These kinases are critical components of the JAK/STAT signaling pathway, which transduces extracellular signals from cytokines into transcriptional responses within the cell.[3] Many of these cytokines, particularly those that utilize the common gamma chain (γc) receptor subunit like Interleukin-2 (IL-2), rely on the JAK1/JAK3-STAT5 signaling axis.[1][2]
Upon cytokine binding, JAKs become activated and phosphorylate tyrosine residues on the cytokine receptor. Signal Transducer and Activator of Transcription 5 (STAT5) proteins are recruited to these phosphorylated sites, where they are themselves phosphorylated by JAKs, primarily at a key tyrosine residue (Tyr694 for STAT5A and Tyr699 for STAT5B).[4][5] This phosphorylation is an obligatory step for STAT5 dimerization, nuclear translocation, and subsequent regulation of target gene expression, which governs critical cellular processes like proliferation, differentiation, and survival.[4][6]
By inhibiting JAK1 and JAK3, this compound effectively blocks this signaling cascade, preventing the phosphorylation and activation of STAT5.[1][2] This application note provides a detailed protocol for analyzing the inhibitory effect of this compound on cytokine-induced STAT5 phosphorylation in a cellular context using Western blotting, a fundamental technique for protein analysis.
This compound Mechanism of Action
The diagram below illustrates the signaling pathway leading to STAT5 activation and the point of inhibition by this compound.
Caption: this compound inhibits JAK1/JAK3, preventing STAT5 phosphorylation.
Quantitative Data Summary
The following table presents representative data from a dose-response experiment measuring the inhibition of IL-2-induced STAT5 phosphorylation by this compound in TF-1 cells. Band intensities from Western blots were quantified using densitometry and the ratio of phosphorylated STAT5 (p-STAT5) to total STAT5 was calculated and normalized to the cytokine-stimulated control.
| Treatment Condition | This compound Conc. (nM) | p-STAT5 / Total STAT5 Ratio (Normalized) | % Inhibition of Phosphorylation |
| Vehicle Control (Unstimulated) | 0 | 0.05 | 95% |
| Vehicle Control + IL-2 (20 ng/mL) | 0 | 1.00 | 0% |
| This compound + IL-2 (20 ng/mL) | 10 | 0.78 | 22% |
| This compound + IL-2 (20 ng/mL) | 30 | 0.49 | 51% |
| This compound + IL-2 (20 ng/mL) | 100 | 0.21 | 79% |
| This compound + IL-2 (20 ng/mL) | 300 | 0.08 | 92% |
Experimental Workflow
Caption: Workflow for Western blot analysis of STAT5 phosphorylation.
Detailed Experimental Protocol
This protocol is optimized for assessing STAT5 phosphorylation in the human erythroleukemia cell line TF-1.
Materials and Reagents
-
Cell Line: TF-1 (ATCC® CRL-2003™)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 2 ng/mL recombinant human GM-CSF.
-
Starvation Medium: RPMI-1640, 0.5% FBS.
-
Reagents:
-
This compound (dissolved in DMSO)
-
Recombinant Human IL-2 or GM-CSF
-
Phosphate Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride)
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Precast 4-15% Tris-Glycine Gels
-
PVDF Membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as casein is a phosphoprotein and may cause high background.[7]
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-STAT5 (Tyr694) [e.g., Cell Signaling Technology #9351][4]
-
Primary Antibody: Rabbit anti-total STAT5 [e.g., Cell Signaling Technology #9344]
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
-
Detection: Enhanced Chemiluminescence (ECL) Substrate
Cell Culture and Treatment
-
Culture TF-1 Cells: Maintain TF-1 cells in complete culture medium at 37°C in a 5% CO₂ incubator.
-
Starvation: To reduce basal phosphorylation levels, wash cells twice with PBS and resuspend in starvation medium for 4-6 hours.
-
Plating: Seed 1-2 x 10⁶ cells per well in a 6-well plate.
-
Pre-treatment: Add this compound at desired final concentrations (e.g., 0, 10, 30, 100, 300 nM). Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
Stimulation: Add cytokine stimulant (e.g., 20 ng/mL IL-2) to all wells except the unstimulated control. Incubate for 15-30 minutes at 37°C.
Cell Lysate Preparation
-
Harvest Cells: Transfer cells to a microfuge tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash: Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Lysis: Aspirate PBS completely. Lyse the cell pellet in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubation: Vortex briefly and incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
Protein Quantification and Sample Preparation
-
Quantify: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize: Adjust the concentration of each lysate with lysis buffer to ensure equal protein loading.
-
Denature: Add Laemmli sample buffer to 20-30 µg of protein from each sample to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes.
SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a precast polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
Immunodetection
-
Primary Antibody (p-STAT5): Incubate the membrane with anti-phospho-STAT5 (Tyr694) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL substrate to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using a digital imager.
Stripping and Re-probing for Total STAT5
-
Stripping (Optional but Recommended): To normalize for protein loading, the membrane can be stripped of the first set of antibodies using a mild stripping buffer and re-probed.
-
Re-blocking: Block the stripped membrane again with 5% BSA in TBST for 1 hour.
-
Primary Antibody (Total STAT5): Incubate the membrane with anti-total STAT5 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Repeat Detection: Repeat the washing, secondary antibody, and detection steps as described above.
Data Analysis and Interpretation
-
Densitometry: Quantify the band intensity for both p-STAT5 and total STAT5 for each lane using image analysis software (e.g., ImageJ).[8]
-
Normalization: For each sample, calculate the ratio of the p-STAT5 signal to the total STAT5 signal. This normalization corrects for any variations in protein loading between lanes.[9]
-
Interpretation: A dose-dependent decrease in the normalized p-STAT5/Total STAT5 ratio in this compound-treated samples compared to the cytokine-stimulated control indicates successful inhibition of the JAK1/JAK3-STAT5 pathway by the compound.
Conclusion
This protocol provides a robust and reliable method for assessing the pharmacological activity of this compound by measuring its impact on a key downstream target, STAT5. By quantifying the inhibition of cytokine-induced STAT5 phosphorylation via Western blot, researchers can effectively characterize the potency and cellular efficacy of this compound and other JAK inhibitors in relevant biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (ATI-502) | JAK1/3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Which is the Ideal JAK Inhibitor for Alopecia Areata – Baricitinib, Tofacitinib, Ritlecitinib or this compound - Revisiting the Immunomechanisms of the JAK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Targeting Options for STAT3 and STAT5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of T Cell Populations with Ifidancitinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ifidancitinib (formerly ATI-502) is a potent and selective Janus kinase (JAK) inhibitor with high affinity for JAK1 and JAK3. These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors, playing a pivotal role in the proliferation, differentiation, and activation of immune cells, including T lymphocytes. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting JAK1 and JAK3, this compound effectively modulates the activity of key T cell subsets, such as T helper 1 (Th1), Th2, Th17, and regulatory T cells (Tregs), thereby mitigating inflammatory responses.
This application note provides a detailed protocol for the analysis of T cell populations treated with this compound using flow cytometry. The methods described herein enable the precise quantification of changes in T cell proliferation, differentiation, and cytokine production, offering valuable insights into the immunomodulatory effects of this compound.
Mechanism of Action: this compound in the JAK-STAT Pathway
The JAK-STAT signaling cascade is initiated upon cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus, where they regulate the transcription of target genes involved in immune responses.
This compound, by inhibiting JAK1 and JAK3, disrupts the phosphorylation and activation of downstream STAT proteins, particularly STAT3 and STAT5, which are critical for the signaling of pro-inflammatory cytokines such as IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21. This inhibition leads to a reduction in the differentiation and function of pro-inflammatory T cell subsets like Th1 and Th17, while potentially promoting the function of regulatory T cells.
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Protocols
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Materials: Ficoll-Paque PLUS, RPMI 1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-glutamine, Human peripheral blood.
-
Protocol:
-
Dilute peripheral blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat containing PBMCs.
-
Wash the collected PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
T Cell Proliferation Assay
-
Materials: CFSE (Carboxyfluorescein succinimidyl ester), anti-CD3/CD28 antibodies, this compound.
-
Protocol:
-
Resuspend PBMCs at 1x10^6 cells/mL in PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI medium.
-
Plate the CFSE-labeled PBMCs at 2x10^5 cells/well in a 96-well plate.
-
Add this compound at desired concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO). Pre-incubate for 1 hour.
-
Stimulate the cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-5 µg/mL).
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells for flow cytometry analysis of CFSE dilution.
-
T Cell Differentiation and Cytokine Staining
-
Materials: Phorbol 12-myristate 13-acetate (PMA), ionomycin, Brefeldin A, antibodies for surface markers (CD3, CD4, CD8) and intracellular cytokines (IFN-γ, IL-4, IL-17A), FoxP3/Transcription Factor Staining Buffer Set.
-
Protocol:
-
Culture PBMCs as described above with this compound or vehicle control and T cell stimulation for 3-5 days.
-
On the final day, restimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL) for 4-6 hours.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (e.g., anti-CD3, anti-CD4) in the dark for 30 minutes on ice.
-
Wash the cells and then fix and permeabilize using a FoxP3/Transcription Factor Staining Buffer Set according to the manufacturer's instructions.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ for Th1, anti-IL-4 for Th2, anti-IL-17A for Th17) and transcription factors (e.g., anti-FoxP3 for Tregs) for 30 minutes at room temperature.
-
Wash the cells and resuspend in PBS for flow cytometry analysis.
-
Data Presentation
The following tables summarize expected quantitative data from the flow cytometry analysis, demonstrating the potential effects of this compound on T cell populations.
Table 1: Effect of this compound on T Cell Proliferation
| Treatment Group | Concentration | % Proliferated CD4+ T Cells (CFSE low) |
| Unstimulated | - | < 5% |
| Vehicle (DMSO) | 0.1% | 85 ± 5% |
| This compound | 10 nM | 60 ± 7% |
| This compound | 100 nM | 35 ± 6% |
| This compound | 1 µM | 15 ± 4% |
Table 2: Effect of this compound on T Helper Cell Differentiation
| Treatment Group | Concentration | % Th1 (CD4+ IFN-γ+) | % Th2 (CD4+ IL-4+) | % Th17 (CD4+ IL-17A+) |
| Vehicle (DMSO) | 0.1% | 25 ± 3% | 5 ± 1% | 10 ± 2% |
| This compound | 100 nM | 15 ± 2% | 4.5 ± 1% | 4 ± 1% |
| This compound | 1 µM | 8 ± 2% | 4 ± 0.8% | 1.5 ± 0.5% |
Table 3: Effect of this compound on Regulatory T Cell (Treg) Population
| Treatment Group | Concentration | % Tregs (CD4+ CD25+ FoxP3+) |
| Vehicle (DMSO) | 0.1% | 5 ± 1% |
| This compound | 100 nM | 6 ± 1.2% |
| This compound | 1 µM | 7 ± 1.5% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for analyzing the effects of this compound on T cell populations.
Caption: Experimental workflow for T cell analysis with this compound.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for researchers to investigate the immunomodulatory effects of this compound on T cell populations. By utilizing flow cytometry, it is possible to elucidate the specific mechanisms by which this JAK inhibitor impacts T cell proliferation, differentiation, and function. These methods are essential for the preclinical and clinical development of this compound and other immunomodulatory drugs, enabling a deeper understanding of their therapeutic potential in treating autoimmune and inflammatory diseases.
Preparing Ifidancitinib Stock Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifidancitinib (formerly ATI-50002) is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK3, crucial enzymes in the JAK-STAT signaling pathway.[1][2][3] This pathway mediates cellular responses to a wide array of cytokines and growth factors involved in inflammation and immunity.[4][5][6] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases.[1][6] this compound's targeted inhibition of JAK1 and JAK3 makes it a valuable tool for investigating the roles of these kinases in numerous biological processes.[1][2] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental outcomes.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.
Quantitative Data
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₁₈FN₅O₃ |
| Molecular Weight | 395.39 g/mol |
| CAS Number | 1236667-40-5 |
| Appearance | Off-white to light yellow solid |
| Purity | >98% |
Solubility
The solubility of this compound in dimethyl sulfoxide (DMSO) is critical for the preparation of high-concentration stock solutions.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 62.5 | 158.07 | Ultrasonic treatment may be necessary. Use of fresh, anhydrous DMSO is highly recommended as the solvent is hygroscopic and can affect solubility.[1] |
Stock Solution Preparation Guide
This table provides the required mass of this compound to prepare stock solutions of common concentrations.
| Desired Concentration (mM) | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 | 0.395 mg | 1.977 mg | 3.954 mg |
| 5 | 1.977 mg | 9.885 mg | 19.77 mg |
| 10 | 3.954 mg | 19.77 mg | 39.54 mg |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile pipette tips
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing the Compound: In a chemical fume hood, carefully weigh out 3.95 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[1]
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] When stored at -80°C, it is recommended to use the solution within 6 months.[1]
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution must be further diluted to the final desired experimental concentration in a suitable aqueous medium (e.g., cell culture medium, PBS). It is crucial to keep the final concentration of DMSO in the culture medium low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Example: Preparing a 10 µM working solution from a 10 mM stock:
To achieve a 1:1000 dilution, add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous medium. Mix thoroughly by gentle pipetting or brief vortexing before adding to your experimental setup.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
This compound Mechanism of Action: JAK-STAT Signaling Pathway
Caption: this compound inhibits the JAK-STAT signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (ATI-502) | JAK1/3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound - Aclaris Therapeutics/Rigel Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchopenworld.com [researchopenworld.com]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Improving Ifidancitinib solubility for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Ifidancitinib (also known as ATI-50002) in in vitro assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physicochemical data to facilitate your research.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in a laboratory setting.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve. | 1. Inappropriate solvent selection.2. Insufficient solvent volume.3. Use of hydrated DMSO. | 1. Ensure you are using an appropriate solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[1]2. Refer to the solubility data to ensure you are using a sufficient volume of solvent for the desired concentration.3. Use fresh, anhydrous (newly opened) DMSO, as hygroscopic DMSO can significantly reduce solubility.[1] |
| Precipitation occurs after adding the stock solution to aqueous media. | 1. The final concentration of this compound exceeds its aqueous solubility.2. The final concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or artifacts.3. Rapid dilution of the concentrated stock solution into the aqueous media. | 1. Lower the final working concentration of this compound in your assay.2. Keep the final DMSO concentration in the cell culture medium as low as possible, typically below 0.5%, to avoid cytotoxicity. Perform serial dilutions of your stock solution in your final assay medium.3. Pre-warm the aqueous medium to 37°C. Add the this compound stock solution dropwise while gently swirling the medium to ensure rapid and even distribution. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound stock solution.2. Partial precipitation of the compound in the assay, leading to a lower effective concentration. | 1. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.2. Visually inspect your final working solution for any signs of precipitation before adding it to your experimental setup. If precipitation is observed, remake the solution using the troubleshooting steps above. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (ATI-50002) is a potent and selective inhibitor of Janus kinase (JAK) 1 and 3.[1] It functions by disrupting the signaling of cytokines that are dependent on the common gamma chain (γc), which plays a crucial role in the immune system. This inhibition occurs through the JAK/STAT signaling pathway.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for creating a primary stock solution of this compound is dimethyl sulfoxide (DMSO).[1]
Q3: What is the solubility of this compound in common laboratory solvents?
A3: The known solubility of this compound is highest in DMSO. Its aqueous solubility is predicted to be very low. For a detailed comparison, please refer to the data table below.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1]
Data Presentation: this compound Solubility
The following table summarizes the available quantitative data on the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 62.5 mg/mL | 158.07 mM | Ultrasonic assistance is recommended for dissolution.[1] |
| Water (Aqueous) | 0.0206 mg/mL | ~0.052 mM | This is a predicted value. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 395.39 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 395.39 g/mol * 1000 mg/g = 3.9539 mg.
-
-
Weighing the compound:
-
In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh out approximately 3.95 mg of this compound powder and transfer it to a sterile vial.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow or incomplete, sonicate the vial for 5-10 minutes in a water bath sonicator.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the steps for diluting the concentrated DMSO stock solution to final working concentrations for cell-based assays, minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Thaw the stock solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution (Recommended):
-
It is highly recommended to perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. A direct, large dilution can cause the compound to precipitate.
-
Example for preparing a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to obtain a final concentration of 10 µM. The final DMSO concentration in this case would be 0.1%.
-
-
-
Vehicle Control:
-
Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Mandatory Visualization
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
References
Technical Support Center: Ifidancitinib Stability and Storage for Long-Term Experiments
This technical support center provides guidance on the stability and storage of ifidancitinib for researchers, scientists, and drug development professionals. The information is designed to address common questions and troubleshooting scenarios encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years. It is crucial to keep the vial tightly sealed to protect it from moisture.
Q2: How should I store this compound solutions for long-term use?
A2: Stock solutions of this compound should be prepared and stored as aliquots in tightly sealed vials. For long-term experiments, it is recommended to store these aliquots at -80°C, where they can be stable for up to 6 months.[1] For shorter-term use, storage at -20°C is acceptable for up to one month.[1] It is advisable to avoid repeated freeze-thaw cycles.
Q3: Can I store this compound solutions at room temperature?
A3: No, long-term storage of this compound solutions at room temperature is not recommended due to the potential for degradation. This compound is shipped at room temperature in the continental US, but this is for short durations only.
Q4: What solvents are recommended for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
Q5: My this compound powder has changed color. Is it still usable?
A5: A change in the physical appearance of the powder, such as discoloration, can be an indication of degradation. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the compound before use. If significant degradation is detected, the batch should be discarded.
Q6: I accidentally left my this compound solution at room temperature overnight. Can I still use it?
A6: Short-term exposure to room temperature may not significantly impact the integrity of the solution for immediate use. However, for long-term experiments where consistency is critical, it is advisable to use a fresh aliquot that has been stored under the recommended conditions to avoid introducing variability into your results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | 1. Review your storage procedures against the recommended guidelines.2. Use a fresh, properly stored aliquot of this compound.3. Perform a purity check of your stock solution using a stability-indicating method like HPLC. |
| Precipitate formation in stock solution upon thawing | Poor solubility or concentration exceeding the solubility limit at a lower temperature. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate.2. If the precipitate persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Loss of compound activity over time | Chemical degradation of this compound in solution. | 1. Aliquot stock solutions to minimize freeze-thaw cycles.2. Protect solutions from light, especially if stored for extended periods.3. For critical long-term studies, consider preparing fresh stock solutions more frequently. |
Stability and Storage Conditions Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep vial tightly sealed. |
| 4°C | Up to 2 years | Keep vial tightly sealed. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Allow the solid this compound vial to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture condensation.
-
Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, light-resistant vials.
-
Storage: Store the aliquots at -80°C for long-term use or -20°C for short-term use.
Protocol 2: Stability-Indicating HPLC Method for this compound (Based on general methods for JAK inhibitors)
This protocol provides a general framework. Method optimization and validation are required for specific experimental needs.
-
Objective: To separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a buffer solution (e.g., ammonium acetate). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Temperature: 25°C.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard to determine the retention time and peak area of the intact drug.
-
Inject the sample to be tested (e.g., a stored stock solution).
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
Calculate the percentage of remaining this compound to assess stability.
-
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Workflow for a forced degradation study of this compound.
Caption: A logical approach to troubleshooting inconsistent results.
References
Troubleshooting Ifidancitinib off-target effects in cell culture
Welcome to the technical support center for ifidancitinib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as ATI-50002) is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1] Its primary mechanism of action is the disruption of signaling pathways that are dependent on the common gamma chain (γc) cytokines, which play a crucial role in the proliferation and function of various immune cells, including T cells.[1] By inhibiting JAK1 and JAK3, this compound blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, which in turn modulates the transcription of target genes involved in immune responses.[1]
Q2: I am observing a phenotype in my cell culture that is inconsistent with JAK1/3 inhibition. Could this be an off-target effect?
A2: It is possible. While this compound is designed to be selective for JAK1 and JAK3, like many small molecule kinase inhibitors, it may interact with other kinases or proteins at concentrations higher than its intended therapeutic range. This can lead to unexpected cellular phenotypes. Off-target effects can arise from the structural similarity of the ATP-binding pocket among different kinases.
Q3: What are the first steps I should take to investigate a suspected off-target effect?
A3: To begin investigating a suspected off-target effect, a multi-pronged approach is recommended:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with its intended targets, JAK1 and JAK3, in your cell system at the concentrations used. This can be done by assessing the phosphorylation status of downstream targets like STAT5.
-
Dose-Response Analysis: Perform a careful dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for JAK1/3 inhibition.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized, structurally distinct JAK1/3 inhibitors. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
Troubleshooting Guides
Problem 1: Unexpected Cell Viability or Proliferation Changes
You are observing a decrease in cell viability or an unexpected change in proliferation in a cell line that should not be sensitive to JAK1/3 inhibition.
-
Possible Cause 1: Off-Target Kinase Inhibition: this compound, at higher concentrations, may inhibit other kinases that are essential for cell survival or proliferation in your specific cell line. For instance, inhibition of other JAK family members like JAK2 can impact hematopoiesis.
-
Troubleshooting Steps:
-
Perform a Kinome Scan: A broad in vitro kinase profiling assay will screen this compound against a large panel of kinases to identify potential off-target interactions.
-
Validate Off-Target Hits: If the kinome scan identifies potential off-target kinases, validate these interactions in your cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to reduce the expression of the putative off-target kinase. If the phenotype is rescued, it confirms the off-target effect.
-
-
Possible Cause 2: Non-Kinase Off-Target Effects: Some kinase inhibitors have been shown to interact with non-kinase proteins, which could lead to unexpected cellular responses.
-
Troubleshooting Steps:
-
Chemical Proteomics: Employ chemical proteomics approaches to identify protein interactors of this compound in an unbiased manner.
-
Literature Search: Investigate if the chemical scaffold of this compound is known to interact with other protein families.
-
Problem 2: Unexplained Changes in Gene or Protein Expression
You observe changes in the expression of genes or proteins that are not known to be downstream of the canonical JAK/STAT pathway.
-
Possible Cause: Inhibition of an Unrelated Signaling Pathway: this compound might be inhibiting an off-target kinase that regulates a distinct signaling pathway, leading to the observed changes in gene or protein expression.
-
Troubleshooting Steps:
-
Pathway Analysis: Use bioinformatics tools to analyze the altered gene or protein expression profile to identify any enriched signaling pathways.
-
Investigate Downstream Signaling of Off-Targets: If you have identified potential off-target kinases, examine the phosphorylation status of their known downstream substrates.
-
Rescue Experiments: Attempt to rescue the phenotype by overexpressing a constitutively active form of the suspected off-target kinase.
-
Quantitative Data Summary
| Kinase Target | IC50 (nM) - Representative JAK1/3 Inhibitor | Potential Implication of Off-Target Inhibition |
| JAK1 (On-target) | < 10 | Intended therapeutic effect |
| JAK3 (On-target) | < 10 | Intended therapeutic effect |
| JAK2 | > 100 | Potential for effects on hematopoiesis at higher concentrations. |
| TYK2 | > 200 | Potential for altered responses to certain cytokines. |
| TEC family kinases | > 500 | May affect T-cell and B-cell signaling at high concentrations. |
| Src family kinases | > 1000 | Less likely to be a primary off-target, but could be relevant at very high concentrations. |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for determining the selectivity of a kinase inhibitor against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to cover a wide range of concentrations (e.g., from 1 nM to 10 µM).
-
Kinase Reaction Setup: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP at a concentration near its Km value.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the kinase reactions.
-
Incubation: Incubate the plates at room temperature for a defined period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity remaining at each this compound concentration relative to the vehicle control. Plot the data and fit a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the engagement of this compound with a potential target protein within intact cells.
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing the target protein.
Visualizations
Caption: this compound's mechanism of action in the JAK/STAT pathway.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
References
Technical Support Center: Optimizing Ifidancitinib Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ifidancitinib dosage for in vivo studies. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (also known as ATI-50002) is an orally available, potent, and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1][2] Its mechanism of action involves the disruption of γc cytokine signaling, which plays a crucial role in the pathogenesis of various allergic, asthmatic, and autoimmune diseases.[1] By inhibiting JAK1 and JAK3, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the immune response.[1][2] Specifically, it has been shown to inhibit IL-2-stimulated STAT5 phosphorylation and IFN-γ-stimulated STAT1 phosphorylation.[1]
Q2: What is a recommended starting dose for this compound in mouse models?
Based on available preclinical data, a starting oral dose range of 10-50 mg/kg has been used in C3H/HeJ mice for studies on alopecia areata.[1] However, the optimal dose for a specific in vivo study will depend on the animal model, the disease indication, and the desired level of target engagement. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for oral administration in animals?
For oral gavage, this compound can be formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in water with 0.1% Tween-80. It is essential to ensure the compound is uniformly suspended before each administration. A vehicle-only control group is critical to distinguish between compound-related and vehicle-related effects.[3]
Q4: How can I assess the pharmacodynamic (PD) effects of this compound in vivo?
To confirm target engagement and determine the biological effect of this compound, a pharmacodynamic study is recommended.[3] This can be achieved by collecting tissue or blood samples at various time points after dosing and measuring the phosphorylation status of downstream targets like STAT1 and STAT5 using techniques such as Western blotting or flow cytometry.[4][5] A reduction in pSTAT levels following cytokine stimulation in treated animals compared to controls would indicate target engagement.
Troubleshooting Guide
Issue 1: High variability in efficacy data between animals in the same dose group.
-
Possible Cause: Inconsistent formulation or administration of this compound. Poor aqueous solubility can lead to inconsistent dosing.
-
Troubleshooting Steps:
-
Optimize Formulation: Ensure this compound is fully and consistently suspended in the vehicle. Sonication or vortexing immediately before each administration can help.
-
Standardize Administration: Maintain a consistent oral gavage technique, including volume and speed of delivery, across all animals to minimize variability.[3]
-
Randomization and Blinding: Implement proper randomization of animals into treatment groups and blind the investigators performing the experiments and analyzing the data to reduce bias.[3]
-
Issue 2: Lack of expected efficacy at the administered dose.
-
Possible Cause: Insufficient target engagement due to a suboptimal dose or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Perform a study with multiple dose levels to establish a clear relationship between the dose of this compound and the observed efficacy.[3]
-
Perform a Pharmacodynamic (PD) Study: As mentioned in the FAQs, a PD study will confirm if the compound is reaching its target and exerting the intended biological effect.[3]
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in the plasma and target tissues over time. This will help understand if the drug exposure is sufficient to inhibit the target.[6]
-
Issue 3: Unexpected toxicity observed at doses predicted to be safe.
-
Possible Cause: Off-target effects of this compound or toxicity of the administration vehicle.
-
Troubleshooting Steps:
-
Include a Vehicle-Only Control Group: This is essential to differentiate between toxicity caused by the compound and the vehicle.[3]
-
Conduct a Maximum Tolerated Dose (MTD) Study: An MTD study will help establish a safe dose range for your specific animal model.[3] This typically involves dose escalation until signs of toxicity are observed.
-
Investigate Off-Target Effects: If toxicity is observed with a non-toxic vehicle, it may be due to off-target effects of this compound. Further in vitro profiling against a panel of kinases and other targets may be necessary to identify potential off-targets.[3]
-
Data Presentation
Table 1: Summary of In Vivo Dosing of this compound
| Animal Model | Disease Model | Dose Range | Route of Administration | Observed Effects | Reference |
| C3H/HeJ Mice | Alopecia Areata | 10-50 mg/kg (single dose) | Oral | Induced hair regrowth and reduced inflammation. | [1] |
Experimental Protocols
Protocol 1: General Procedure for an In Vivo Efficacy Study with this compound
-
Animal Model Selection: Choose an appropriate animal model that recapitulates the human disease of interest. For autoimmune conditions, models like collagen-induced arthritis (CIA) in mice or spontaneous models like the C3H/HeJ mouse for alopecia areata could be considered.[1]
-
Dose Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of dosing, dilute the stock solution to the final desired concentrations using a vehicle such as 0.5% HPMC in water with 0.1% Tween-80.
-
Ensure the final concentration of the initial solvent (e.g., DMSO) is low and consistent across all groups, including the vehicle control.
-
-
Animal Acclimatization and Grouping:
-
Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A minimum of 8-10 animals per group is recommended for statistical power.
-
-
Dosing:
-
Administer this compound or vehicle via oral gavage at the predetermined dose and schedule (e.g., once daily).
-
Ensure the dosing volume is appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).
-
-
Monitoring:
-
Monitor animals daily for clinical signs of disease progression, body weight changes, and any signs of toxicity.
-
Score disease severity using a validated scoring system relevant to the model (e.g., arthritis score in CIA models).
-
-
Endpoint Analysis:
-
At the end of the study, collect blood and/or tissues for pharmacokinetic and pharmacodynamic analysis.
-
For PD analysis, stimulate splenocytes or peripheral blood mononuclear cells (PBMCs) ex vivo with a relevant cytokine (e.g., IL-2 or IFN-γ) and measure STAT phosphorylation by flow cytometry or Western blot.
-
Process tissues for histology to assess disease-related changes and inflammatory infiltrates.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (ATI-502) | JAK1/3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ifidancitinib Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Ifidancitinib precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs) - General
Q1: What is this compound and what are its basic chemical properties?
This compound (also known as ATI-502) is a potent and selective next-generation JAK1/3 inhibitor.[1] It is a small molecule with the chemical formula C₂₀H₁₈FN₅O₃ and a molecular weight of 395.39 g/mol .[2][3] It typically presents as an off-white to light yellow solid powder.[3]
Q2: What is the known solubility of this compound?
This compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO), with reported solubilities of 10 mM and 62.5 mg/mL (~158.07 mM), often requiring ultrasonication for complete dissolution.[1][3] However, it is characterized by poor solubility in aqueous solutions, a common trait for many small molecule kinase inhibitors which are often lipophilic in nature.[4][5]
Q3: Why does my this compound precipitate when I add it to an aqueous buffer?
Precipitation of this compound upon addition to an aqueous buffer from a concentrated DMSO stock solution is a common issue. This phenomenon, often termed "crashing out," occurs due to a sharp decrease in the solubility of the compound as the solvent changes from a highly polar organic solvent (DMSO) to a polar aqueous medium.[4] The final concentration of DMSO is a critical factor; even at low percentages, it may not be sufficient to maintain the solubility of a highly insoluble compound like this compound.[4]
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.
Q4: I observed immediate precipitation after diluting my this compound DMSO stock in my aqueous experimental buffer. How can I prevent this?
This is a classic solubility problem. Here are several factors to consider and steps to take:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally <1%, and often needing to be <0.5%) to minimize solvent-induced precipitation while still aiding solubility.[4]
-
pH of the Aqueous Buffer: The solubility of many kinase inhibitors is pH-dependent, particularly for weakly basic compounds.[4][6] Experimenting with the pH of your buffer, if your experimental conditions permit, may enhance solubility. A lower pH generally increases the solubility of weakly basic compounds.[4]
-
Method of Addition: The way you mix the solutions is crucial. Instead of adding the aqueous buffer to the DMSO stock, add the DMSO stock to the vigorously vortexing aqueous buffer. This promotes rapid dispersion and can prevent localized high concentrations that lead to precipitation.[7]
-
Use of Solubility Enhancers: Consider incorporating solubility-enhancing excipients into your aqueous buffer. These can include:
-
Surfactants: Low concentrations of non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can help to keep the compound in solution.[8]
-
Polymers: Hydrophilic polymers like polyethylene glycol (PEG) or hydroxypropyl methylcellulose (HPMC) can act as precipitation inhibitors.
-
Q5: My this compound solution appears clear initially but becomes cloudy over time. What is happening?
This delayed precipitation could be due to several factors:
-
Metastable Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. Over time, the compound begins to crystallize and precipitate out of the solution.
-
Temperature Fluctuations: The solubility of compounds can be temperature-dependent. A decrease in temperature can reduce solubility and lead to precipitation.[7]
-
Chemical Instability: While less common for this specific issue, degradation of the compound into less soluble byproducts can occur over time, especially if the solution is not stored properly.
To address this, consider preparing fresh solutions for each experiment and storing any stock solutions under appropriate conditions (e.g., at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles).[3]
Experimental Protocols and Data
Protocol for Preparing an Aqueous Working Solution of this compound
This protocol provides a general method for preparing a dilute aqueous solution of this compound from a DMSO stock.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the 10 mM stock solution in DMSO to get closer to your final desired concentration. This can help to minimize the amount of DMSO added to the final aqueous solution.
-
-
Prepare the Final Aqueous Working Solution:
-
Bring the DMSO stock solution and the aqueous buffer to room temperature.
-
Add the required volume of aqueous buffer to a new sterile tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock dropwise to the buffer.[7]
-
Continue vortexing for an additional 30-60 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
Illustrative Solubility Data for this compound
The following table provides hypothetical quantitative data to illustrate how different conditions can influence the aqueous solubility of this compound. This data is for illustrative purposes to guide experimental design.
| Condition | pH | Co-solvent | Excipient | Hypothetical Aqueous Solubility (µM) |
| 1 | 7.4 | 0.5% DMSO | None | 5 |
| 2 | 6.0 | 0.5% DMSO | None | 15 |
| 3 | 8.0 | 0.5% DMSO | None | 2 |
| 4 | 7.4 | 1.0% DMSO | None | 10 |
| 5 | 7.4 | 0.5% DMSO | 0.1% Tween® 80 | 25 |
| 6 | 7.4 | 0.5% DMSO | 0.5% HP-β-CD | 40 |
Visual Guides and Workflows
Caption: Factors influencing this compound's aqueous solubility.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing an aqueous solution of this compound.
References
- 1. This compound (ATI-502) | JAK1/3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | C20H18FN5O3 | CID 46851625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Potential Phototoxicity of Ifidancitinib
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the potential phototoxicity of the JAK inhibitor, Ifidancitinib. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may be encountered during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is drug-induced phototoxicity and why is it a concern for a molecule like this compound?
Drug-induced phototoxicity is a non-immunologic skin reaction that occurs when a chemical, such as a drug, absorbs ultraviolet (UV) or visible light, leading to the generation of reactive molecules that cause cellular damage.[1][2] This can manifest as an exaggerated sunburn, with symptoms like redness, swelling, and a burning sensation on sun-exposed skin.[2] For a drug like this compound, which may be used for chronic conditions, understanding its phototoxic potential is a critical aspect of its safety profile. Many organic molecules, particularly those with aromatic rings that can absorb light energy, have the potential to be photosensitizers.[2][3]
Q2: My initial screen of this compound in a 3T3 Neutral Red Uptake (NRU) Phototoxicity Test gave a positive result. What are my next steps?
A positive result in the 3T3 NRU assay, a widely used in vitro model, suggests that this compound may have phototoxic potential.[4][5] However, this assay is known for its high sensitivity, which can sometimes lead to false-positive results.[6] The International Council for Harmonisation (ICH) S10 guideline on photosafety evaluation suggests a tiered approach.[7][8][9] A positive in vitro result should be followed by further evaluation, which could include:
-
Assessing the Margin of Safety: Compare the in vitro concentration causing phototoxicity to the expected clinical plasma concentration (Cmax). A large margin may indicate a low risk in humans.[10]
-
Reactive Oxygen Species (ROS) Assay: This assay can help determine the mechanism of phototoxicity by measuring the generation of ROS, a common cause of phototoxic damage.[6][11][12]
-
In vivo studies: If the risk cannot be mitigated based on in vitro data and exposure margins, preclinical in vivo phototoxicity studies in animal models may be warranted.[10]
Q3: I am observing high background fluorescence in my Reactive Oxygen Species (ROS) assay with this compound. How can I troubleshoot this?
High background fluorescence can be a common issue in fluorescence-based assays. Here are some troubleshooting steps:
-
Compound Autofluorescence: Determine if this compound itself is fluorescent at the excitation and emission wavelengths used in your assay. This can be done by measuring the fluorescence of the compound in the assay buffer without the fluorescent probe.[13]
-
Reagent Purity: Ensure the purity of your reagents, as impurities can sometimes be fluorescent.
-
Buffer Composition: Some buffer components can contribute to background fluorescence. Consider testing different buffer systems.
-
Light Exposure: Protect your assay plates from ambient light as much as possible before and after the experimental light exposure to minimize non-specific probe activation.[14]
Q4: How do I interpret the results from a 3T3 NRU Phototoxicity Test?
The 3T3 NRU phototoxicity test compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of UVA light.[4][15] The key metric is the Photo-Irritancy Factor (PIF), which is calculated by comparing the EC50 values (the concentration that causes 50% cytotoxicity) with and without UVA irradiation.
-
PIF ≥ 5: The compound is considered phototoxic.
-
2 ≤ PIF < 5: The result is equivocal, and further investigation may be needed.
-
PIF < 2: The compound is considered non-phototoxic under the test conditions.
Another metric, the Mean Photo Effect (MPE), can also be used for evaluation.
Troubleshooting Guides
Issue 1: High Variability in 3T3 NRU Assay Results
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully and consistently. Allow plates to sit at room temperature for a short period before incubation to allow for even cell distribution. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider using a different solvent or reducing the highest test concentration.[16] |
| Inconsistent Light Exposure | Verify the calibration and output of your solar simulator. Ensure all wells receive a uniform dose of UVA radiation.[15] |
| Edge Effects | Avoid using the outer wells of the 96-well plate for experimental data, as these are more prone to evaporation and temperature fluctuations. Fill the peripheral wells with sterile buffer or media.[15] |
Issue 2: False Negatives in the ROS Assay
| Potential Cause | Troubleshooting Steps |
| Inappropriate Probe | Different ROS probes detect different reactive species (e.g., singlet oxygen, superoxide). Ensure the chosen probe is appropriate for the expected photochemical reaction.[17] |
| Insufficient Light Dose | The UVA dose may be insufficient to induce a detectable level of ROS. Verify the light source's output and consider a dose-response experiment with varying light exposure times.[6] |
| Compound Instability | The compound may be degrading rapidly under the experimental conditions. Assess the stability of this compound in the assay buffer over the course of the experiment. |
| Quenching of Signal | The test compound may be quenching the fluorescence of the ROS probe. This can be tested by adding the compound to a solution where ROS is being generated by a known photosensitizer. |
Quantitative Data Summary
The following tables summarize typical data from phototoxicity assay validation studies. These values can serve as a reference for expected results with control compounds.
Table 1: Example Results from 3T3 NRU Phototoxicity Test Validation
| Compound | Phototoxic Potential | PIF (Photo-Irritancy Factor) | MPE (Mean Photo Effect) |
| Chlorpromazine (Positive Control) | Phototoxic | > 5 | > 0.1 |
| Sodium Lauryl Sulfate (Negative Control) | Non-phototoxic | < 2 | < 0.1 |
| 8-Methoxypsoralen | Phototoxic | > 5 | > 0.1 |
Data is illustrative and based on typical results from validation studies.
Table 2: Performance of the Reactive Oxygen Species (ROS) Assay for Predicting Phototoxicity
| Metric | Value |
| Sensitivity | 85.7% - 100%[6][12] |
| Specificity | 52.6% - 100%[11][12] |
| Accuracy | 88.1%[12] |
Performance metrics can vary based on the specific protocol and chemical library tested.
Experimental Protocols
3T3 Neutral Red Uptake (NRU) Phototoxicity Test (Adapted from OECD TG 432)
-
Cell Culture: Maintain Balb/c 3T3 fibroblasts in appropriate culture medium.
-
Seeding: Seed cells into two 96-well plates at a density of 1x10^4 cells/well and incubate for 24 hours to allow for attachment.[15]
-
Treatment: Remove the culture medium and wash the cells. Add serial dilutions of this compound (and positive/negative controls) in a suitable buffer to both plates.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark.[4]
-
Incubation: After irradiation, replace the treatment solution with fresh culture medium and incubate for another 24 hours.
-
Neutral Red Uptake: Incubate the cells with Neutral Red medium for 3 hours. This vital dye is taken up by viable cells.[16]
-
Extraction and Measurement: Extract the dye from the cells and measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability for each concentration with and without UVA exposure. Determine the EC50 values and calculate the Photo-Irritancy Factor (PIF).
Reactive Oxygen Species (ROS) Assay
-
Reagent Preparation: Prepare solutions of this compound, a fluorescent ROS probe (e.g., H2DCFDA), and positive/negative controls in a suitable buffer.
-
Assay Plate Preparation: Add the test compound and the ROS probe to the wells of a 96-well plate.
-
Irradiation: Expose the plate to a controlled dose of UVA light. A parallel plate should be kept in the dark.[12]
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe.[14]
-
Data Analysis: Compare the fluorescence intensity between the irradiated and non-irradiated samples to determine the extent of ROS generation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General signaling pathway of drug-induced phototoxicity.
Caption: Tiered experimental workflow for phototoxicity assessment.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. iivs.org [iivs.org]
- 5. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. jacvam.go.jp [jacvam.go.jp]
- 7. fda.gov [fda.gov]
- 8. S10 Photosafety Evaluation of Pharmaceuticals | FDA [fda.gov]
- 9. ICH S10 Photosafety evaluation of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. A cross-industry survey on photosafety evaluation of pharmaceuticals after implementation of ICH S10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactive oxygen species (ROS) assay-based photosafety screening for complex ingredients: Modification of the ROS assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phototoxicity Evaluation of Pharmaceutical Substances with a Reactive Oxygen Species Assay Using Ultraviolet A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Overcoming Ifidancitinib Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Ifidancitinib, particularly the emergence of resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (formerly known as ATI-50002) is a potent and selective inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 3 (JAK3).[1][2] Its mechanism of action involves the disruption of signaling pathways that utilize the common gamma chain (γc) cytokines.[1][2] By inhibiting JAK1 and JAK3, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 and STAT5.[1] This ultimately interferes with the transcription of genes involved in inflammation and immune cell function.[2]
Q2: My cell line, initially sensitive to this compound, is now showing reduced response. How do I confirm that it has developed resistance?
The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line with the original, sensitive (parental) cell line. A significant increase in the IC50 value indicates acquired resistance. This is typically done using a dose-response cell viability assay (e.g., MTT, CellTiter-Glo). You should also verify that the expression of JAK1 and JAK3 has not been lost in the resistant cells.
Q3: What are the common molecular mechanisms that could cause acquired resistance to a JAK inhibitor like this compound?
Resistance to JAK inhibitors can be broadly classified into two categories:
-
Genetic Resistance: This is often caused by the acquisition of point mutations in the kinase domain of the target JAK proteins (JAK1 or JAK3).[3][4] These mutations can prevent this compound from binding to the ATP-binding site, rendering the drug ineffective.
-
Functional (Non-mutational) Resistance: This occurs when cancer cells adapt to bypass the drug's inhibitory effect without altering the drug's direct target. Common mechanisms include:
-
Activation of Bypass Signaling Pathways: Cells can activate alternative pro-survival pathways to compensate for the inhibited JAK/STAT signaling. Examples include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5] The upregulation of receptor tyrosine kinases like AXL or MET can also drive this resistance.[6][7]
-
Reactivation of JAK/STAT Signaling: Even with a JAK inhibitor present, the pathway can be reactivated. This can happen through the formation of JAK heterodimers (e.g., JAK1/JAK2, JAK2/TYK2) that are less sensitive to the inhibitor or through the inactivation of negative regulators of the pathway, such as protein tyrosine phosphatases (PTPs).[3][8]
-
Upregulation of Pro-survival Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family, can help cells survive despite JAK inhibition.[3][4]
-
Troubleshooting Guides
Issue 1: Decreased Potency of this compound in Long-Term Culture
| Step | Action | Expected Outcome / Interpretation | Recommended Next Steps |
| 1 | Confirm Resistance via IC50 Shift Analysis | Perform a dose-response curve with this compound on both the suspected resistant cells and a cryopreserved stock of the parental (sensitive) cells. | A >5-fold shift in the IC50 value confirms acquired resistance. |
| 2 | Check for Target Expression | Use Western blot to verify that the protein expression levels of JAK1 and JAK3 are comparable between the sensitive and resistant cell lines. | If target expression is lost, this is the likely cause of resistance. If expression is retained, proceed to investigate other mechanisms. |
| 3 | Analyze Downstream Pathway Inhibition | Treat both sensitive and resistant cells with this compound for a short duration (e.g., 1-2 hours) and perform a Western blot for phosphorylated STAT5 (p-STAT5) and total STAT5. | Sensitive cells should show a marked decrease in p-STAT5. If resistant cells show persistent p-STAT5, it suggests the pathway is reactivated or the drug is no longer binding its target. |
Issue 2: Confirmed Resistance with Persistent JAK/STAT Signaling
| Step | Action | Possible Cause | Recommended Solution / Investigation |
| 1 | Sequence the Kinase Domains of JAK1 and JAK3 | Use Sanger or Next-Generation Sequencing (NGS) to analyze exons corresponding to the ATP-binding pocket and activation loop of JAK1 and JAK3. | Genetic Resistance: The presence of a new mutation in the resistant cell line's JAK1 or JAK3 gene. |
| 2 | Investigate JAK Heterodimer Formation | Perform co-immunoprecipitation (co-IP) experiments to pull down JAK1 and blot for other JAK family members (JAK2, TYK2). | Functional Resistance: Increased association of JAK1 with JAK2 or TYK2 in the resistant cells.[8] |
| 3 | Assess Activity of Negative Regulators | Analyze the expression and activity of protein tyrosine phosphatases (PTPs) known to regulate JAK signaling (e.g., SHP-1, CD45). | Functional Resistance: Decreased expression or activity of a key PTP. |
Issue 3: Confirmed Resistance with Effective JAK/STAT Inhibition (Low p-STAT)
| Step | Action | Possible Cause | Recommended Solution / Investigation |
| 1 | Screen for Bypass Pathway Activation | Use a phospho-receptor tyrosine kinase (RTK) array to screen for hyperactivated RTKs. Also, perform Western blots for key nodes of alternative pathways: p-AKT (PI3K pathway) and p-ERK (MAPK pathway). | Bypass Activation: Increased phosphorylation of specific RTKs (e.g., AXL, MET, FGFR) or constitutive activation of AKT or ERK in resistant cells, even in the presence of this compound.[5][6][9] |
| 2 | Analyze Expression of Anti-Apoptotic Proteins | Perform a Western blot or qPCR to measure the expression levels of BCL-2 family proteins (e.g., BCL-2, BCL-xL, MCL-1). | Upregulation of Pro-survival Factors: Increased expression of one or more anti-apoptotic proteins in the resistant cell line.[3] |
Quantitative Data Summary
Table 1: IC50 Values of JAK Inhibitors in Sensitive vs. Resistant Cell Lines (Note: This table contains representative data for JAK inhibitors to illustrate expected shifts in potency. Specific values for this compound-resistant lines are not widely published and should be determined experimentally.)
| Cell Line | Inhibitor | Condition | IC50 (nM) | Fold Change | Reference |
| SET2 | Ruxolitinib | Parental (Sensitive) | ~150 | - | [10] |
| SET2-R | Ruxolitinib | Ruxolitinib-Resistant | >1000 | >6.7 | [10] |
| JAK2i-R SET2 | CHZ868 (Type II) | Parental (Sensitive) | ~50 | - | [6] |
| JAK2i-R SET2 | CHZ868 (Type II) | CHZ868-Resistant | >500 | >10 | [6] |
Table 2: Efficacy of Combination Therapies in Overcoming Resistance (Note: This table provides examples of how combination therapies can restore sensitivity in JAK inhibitor-resistant models.)
| Cell Line Model | Resistance Mechanism | Combination Therapy | Observed Effect | Reference |
| JAK2i-R SET2 Xenograft | AXL Upregulation | CHZ868 + Bemcentinib (AXL Inhibitor) | Significant reduction in tumor growth compared to either single agent. | [6] |
| JAK2i-R SET2 Xenograft | MAPK Pathway Activation | CHZ868 + Trametinib (MEK Inhibitor) | Significant suppression of resistant cell growth in vivo. | [6] |
| Erlotinib-Resistant NSCLC | JAK1/STAT3 Activation | Erlotinib + CJ14939 (JAK1 Inhibitor) | Induced cell death and inhibited tumor growth in vivo. | [11] |
Key Experimental Protocols
1. Protocol: Generation of an this compound-Resistant Cell Line
-
Objective: To establish an in vitro model of acquired resistance to this compound.
-
Methodology (Stepwise Dose Escalation):
-
Initiate Culture: Begin with the parental cell line known to be sensitive to this compound.
-
Determine Initial Dose: Calculate the IC20 (the concentration that inhibits 20% of cell growth) from an initial IC50 determination experiment.
-
Chronic Exposure: Culture the cells in the continuous presence of this compound at the IC20 concentration.
-
Monitor and Escalate: Monitor cell proliferation. When the growth rate recovers to match that of untreated parental cells, double the concentration of this compound.
-
Repeat: Continue this process of dose escalation until the cells can proliferate in a concentration that is at least 10-fold higher than the original IC50.
-
Characterize: Once established, characterize the resistant cell line by confirming its IC50 and comparing its molecular profile to the parental line.
-
2. Protocol: Western Blot for Phosphorylated Proteins (p-STAT, p-AKT)
-
Objective: To analyze the activation state of key signaling pathways.
-
Methodology:
-
Cell Treatment: Plate sensitive and resistant cells. Treat with this compound at a relevant concentration (e.g., 10x the parental IC50) for 1-2 hours. Include untreated controls.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-STAT5) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT5) to confirm equal loading.
-
Visualizations and Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (ATI-502) | JAK1/3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Afatinib resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Resistance to Type II JAK2 Inhibitors in MPN Depends on AXL Kinase and Is Targetable - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of JAK1/2 can overcome EGFR-TKI resistance in human NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for dissolving Ifidancitinib (ATI-50002) in DMSO
This guide provides best practices, troubleshooting advice, and frequently asked questions for dissolving and using Ifidancitinib (ATI-50002) in DMSO for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound (ATI-50002)?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is approximately 62.5 mg/mL, which corresponds to a molar concentration of 158.07 mM.[1] It is noted that achieving this concentration may require sonication.[1]
Q3: What grade of DMSO should I use?
A3: It is crucial to use anhydrous, high-purity DMSO from a freshly opened bottle.[1] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can significantly decrease the solubility of compounds like this compound.[1][2]
Q4: How should I prepare a stock solution of this compound in DMSO?
A4: To prepare a stock solution, carefully weigh the desired amount of this compound powder and add the appropriate volume of anhydrous DMSO.[3][4] For example, to prepare a 10 mM stock solution, you would dissolve 3.95 mg of this compound in 1 mL of DMSO. It is recommended to vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming or sonication can also be used to aid dissolution.[1][5][6]
Q5: How should I store the this compound powder and my DMSO stock solution?
A5: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[7][8] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][8]
Q6: My this compound in DMSO precipitated upon dilution into my aqueous cell culture medium. What should I do?
A6: This is a common issue that can occur when a compound that is highly soluble in DMSO is introduced into an aqueous environment where its solubility is much lower.[2][9] To prevent this, it is recommended to perform serial dilutions of your concentrated stock solution in 100% DMSO first to create intermediate stocks.[5] Then, add the final, smaller volume of a less concentrated DMSO stock to your culture medium while vortexing or stirring to ensure rapid and even distribution.[6] The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid cytotoxicity.[7][8]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause 1: The concentration you are trying to achieve exceeds the solubility limit of this compound in DMSO.
-
Solution: Try preparing a more dilute stock solution.[2]
-
-
Possible Cause 2: The DMSO has absorbed water, reducing its solvating power.
-
Possible Cause 3: Insufficient agitation or energy to facilitate dissolution.
Issue 2: The this compound stock solution in DMSO is cloudy or has visible precipitate.
-
Possible Cause 1: The stock solution was not properly stored and may have undergone freeze-thaw cycles.
-
Solution: Before use, inspect your stock solution. If a precipitate is observed, try to redissolve it by gently warming the vial to 37°C and vortexing or sonicating.[5] If it does not redissolve, it is best to prepare a fresh stock solution.
-
-
Possible Cause 2: The concentration of the stock solution is too high and has precipitated out over time.
-
Solution: Attempt to redissolve as described above. If unsuccessful, prepare a new, more dilute stock solution.[6]
-
Issue 3: Precipitate forms immediately upon adding the this compound-DMSO stock to the cell culture medium.
-
Possible Cause 1: "Solvent shock" from adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media.
-
Possible Cause 2: The final concentration of this compound in the aqueous medium is above its solubility limit in that medium.
-
Solution: Lower the final working concentration of this compound in your experiment.
-
-
Possible Cause 3: The final concentration of DMSO in the cell culture medium is too low to keep the this compound in solution.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 395.39 g/mol | [1] |
| Molecular Formula | C₂₀H₁₈FN₅O₃ | [1] |
| Solubility in DMSO | 62.5 mg/mL (158.07 mM) | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [1] |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% | [7][8] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (ATI-50002) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-Experiment Preparation: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out 3.95 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If dissolution is difficult, gentle warming to 37°C or brief sonication can be applied.[1][5]
-
Aliquoting and Storage: Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[7][8] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Ifidancitinib-Treated Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for minimizing variability in animal models treated with Ifidancitinib. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to enhance the reproducibility and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as ATI-50002) is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK3.[1][2] Its primary mechanism of action is the disruption of signaling pathways for various cytokines that are crucial in immune responses. By inhibiting JAK1 and JAK3, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which prevents the translocation of these proteins to the nucleus to regulate gene transcription. This ultimately reduces the inflammatory responses and T-cell activity implicated in autoimmune conditions.[1]
Q2: In which animal model is this compound most commonly studied and for what indication?
A2: this compound has been extensively studied in the C3H/HeJ mouse model for alopecia areata (AA).[1][3] This model is widely used because these mice can spontaneously develop an AA-like condition, and the disease can also be reproducibly induced.[3][4]
Q3: What are the most significant sources of variability when using this compound in animal models?
A3: The most significant sources of variability in animal studies with this compound can be broadly categorized into three areas:
-
Compound-related: Inconsistent formulation, improper storage, and incorrect dosage calculations.
-
Animal-related: Genetic drift within the animal colony, variations in the gut microbiome, sex, age, and stress levels of the animals.
-
Procedure-related: Improper oral gavage technique leading to stress or injury, inconsistent timing of dosing and measurements, and subjective outcome assessments.[5][6]
Q4: How critical is the formulation of this compound for oral administration?
A4: The formulation is critical for ensuring consistent absorption and bioavailability. As a small molecule inhibitor, this compound's solubility and stability in the chosen vehicle are paramount. An improper or inconsistent formulation can lead to significant variations in plasma concentrations and, consequently, variable efficacy.[7]
Q5: Can the gut microbiome of the animals affect the experimental outcome?
A5: Yes, the gut microbiome can influence the metabolism and absorption of orally administered drugs and modulate the immune system. Variations in the gut microbiota among animals can, therefore, contribute to differing responses to this compound treatment.[5]
Troubleshooting Guides
Issue 1: High Variability in Hair Regrowth Response
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Drug Exposure | 1. Verify Formulation: Ensure the this compound oral suspension is prepared consistently for each experiment. Use a standardized protocol for vehicle preparation and drug suspension.[7]2. Confirm Dose Calculation: Double-check all dose calculations based on the most recent animal body weights.3. Standardize Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize stress and ensure complete dose delivery.[8] | Consistent plasma drug levels and a more uniform therapeutic response across the treatment group. |
| Animal-Specific Factors | 1. Source Animals Consistently: Obtain animals from a reputable vendor and ensure they are from the same breeding colony to minimize genetic variation.2. Acclimatize Animals: Allow for a sufficient acclimatization period (e.g., 1-2 weeks) before starting the experiment to reduce stress-related variability.3. Co-house Animals: House animals from different litters together (within the same experimental group) to normalize environmental and maternal influences. | Reduced inter-animal variability in baseline physiological parameters and response to treatment. |
| Subjective Scoring | 1. Implement Blinding: The researcher assessing hair regrowth should be blinded to the treatment groups to prevent bias.2. Use Quantitative Methods: Employ image analysis software to quantify the area of hair regrowth rather than relying solely on visual scoring.[9][10] | More objective and reproducible assessment of treatment efficacy. |
Issue 2: Unexpected Adverse Events or Toxicity
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect Gavage Procedure | 1. Review Gavage Technique: Ensure the gavage needle is the correct size for the animal and is inserted into the esophagus, not the trachea.[8]2. Observe Post-Dosing: Monitor animals for signs of distress, such as coughing or difficulty breathing, immediately after dosing. | Minimized risk of aspiration pneumonia, esophageal injury, and stress-induced adverse events. |
| Off-Target Effects | 1. Confirm Dose: Ensure the administered dose is within the reported therapeutic range (e.g., 10-50 mg/kg for mice).[1]2. Evaluate Vehicle Toxicity: Run a vehicle-only control group to rule out any adverse effects from the formulation itself. | A clearer understanding of whether adverse events are compound-related or due to other factors. |
| Underlying Health Issues | 1. Health Screening: Ensure all animals are healthy and free of infections before starting the study. | Reduced incidence of adverse events not directly related to the treatment. |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension
Materials:
-
This compound powder
-
Vehicle: 0.5% Methylcellulose with 0.2% Tween 80 in sterile water[7]
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Vehicle Preparation:
-
Slowly add methylcellulose to heated sterile water (70-80°C) while stirring to prevent clumping.
-
Cool the solution on ice and continue stirring until the methylcellulose is fully dissolved.
-
Add Tween 80 and mix thoroughly.
-
Store the vehicle at 4°C.
-
-
This compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and total volume needed.
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Add the appropriate volume of the vehicle to the powder.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension.
-
Sonicate the suspension for 5-10 minutes to break up any remaining agglomerates.
-
Visually inspect the suspension for uniformity before each use.
-
Prepare the suspension fresh daily to ensure stability.
-
Protocol 2: Induction of Alopecia Areata and this compound Treatment in C3H/HeJ Mice
Materials:
-
C3H/HeJ mice (female, 6-8 weeks old)
-
This compound oral suspension (prepared as in Protocol 1)
-
Oral gavage needles (20-22 gauge, flexible tip recommended)
-
Syringes
-
Animal scale
Procedure:
-
Induction of Alopecia Areata (AA):
-
Animal Grouping and Randomization:
-
Once AA is established (typically 4-6 weeks post-grafting), randomly assign mice to treatment and control groups.
-
Ensure a balanced distribution of disease severity across the groups at baseline.
-
-
Dosing:
-
Weigh each mouse before dosing to calculate the precise volume of the this compound suspension to be administered.
-
Administer this compound or vehicle control orally via gavage once daily at a consistent time. A common dose range is 10-50 mg/kg.[1]
-
The treatment duration is typically 8-12 weeks.
-
-
Monitoring and Outcome Assessment:
-
Monitor the animals daily for any signs of distress or adverse effects.
-
Assess hair regrowth weekly. This can be done using a semi-quantitative scoring system or by capturing digital images for later quantitative analysis.[9][10]
-
At the end of the study, collect skin biopsies for histological analysis and to assess inflammatory infiltrates.[12]
-
Data Presentation
Table 1: Example of In Vivo Efficacy Data for this compound in C3H/HeJ Mice
| Treatment Group | N | Mean Hair Regrowth Score (Week 8) ± SD | % Responders (>50% Regrowth) |
| Vehicle Control | 10 | 0.5 ± 0.2 | 0% |
| This compound (10 mg/kg) | 10 | 2.8 ± 0.9 | 60% |
| This compound (25 mg/kg) | 10 | 3.5 ± 0.6 | 80% |
| This compound (50 mg/kg) | 10 | 4.2 ± 0.4 | 90% |
Note: Hair regrowth score can be on a scale of 0 (no regrowth) to 5 (complete regrowth).
Table 2: Pharmacodynamic Markers for this compound in Mouse Skin Biopsies
| Marker | Expected Change with this compound | Method of Analysis |
| pSTAT1/pSTAT5 | Decrease | Immunohistochemistry, Western Blot |
| CD8+ T-cell Infiltrate | Decrease | Immunohistochemistry, Flow Cytometry |
| MHC Class I/II Expression | Decrease | Immunohistochemistry |
| IFN-γ Levels | Decrease | ELISA, qPCR |
Mandatory Visualizations
Caption: this compound inhibits JAK1/JAK3 signaling pathway.
Caption: Experimental workflow for this compound efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Aclaris Therapeutics/Rigel Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 3. The C3H/HeJ mouse and DEBR rat models for alopecia areata: review of preclinical drug screening approaches and results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental induction of alopecia areata-like hair loss in C3H/HeJ mice using full-thickness skin grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A New Technique for Quantitative Analysis of Hair Loss in Mice Using Grayscale Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current Protocols: Alopecia Areata Mouse Models for Drug Efficacy and Mechanism Studies | Scilit [scilit.com]
- 12. researchgate.net [researchgate.net]
Adjusting Ifidancitinib treatment duration for optimal efficacy
Welcome to the technical support center for researchers utilizing Ifidancitinib, a potent and selective JAK1/3 inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental design, with a particular focus on adjusting treatment duration for optimal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available, potent, and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1] This inhibition disrupts the signaling of cytokines that utilize the common gamma chain (γc), which is crucial for the function of various immune cells.[1] By blocking JAK1 and JAK3, this compound effectively inhibits the downstream STAT (Signal Transducer and Activator of Transcription) phosphorylation, thereby modulating the immune response. Specifically, it has been shown to inhibit IL-2-stimulated STAT5 phosphorylation and IFN-γ-induced STAT1 phosphorylation.[1]
Q2: What is the recommended starting concentration and treatment duration for in vitro experiments with this compound?
A2: For initial in vitro experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental conditions. A common starting range for kinase inhibitors is between 10 nM and 10 µM.[2] For treatment duration, initial experiments can be conducted at standard time points such as 24, 48, and 72 hours to assess the temporal effects of this compound on your desired endpoint (e.g., cell proliferation, cytokine production, or target phosphorylation).[2]
Q3: How can I determine the optimal treatment duration of this compound for my specific experimental endpoint?
A3: Determining the optimal treatment duration requires a time-course experiment. This involves treating your cells with a fixed, effective concentration of this compound and collecting samples at multiple time points (e.g., 2, 6, 12, 24, 48, and 72 hours).[2] The optimal duration is the time point at which you observe the maximal desired effect before the onset of potential confounding factors like cytotoxicity or the development of cellular resistance.[2]
Q4: What are the potential consequences of abruptly withdrawing this compound after prolonged treatment in my experiments?
A4: Abrupt withdrawal of some types of JAK inhibitors (Type I) can lead to a "rebound" or "withdrawal syndrome," characterized by a transient pro-inflammatory cascade.[3] This is thought to be due to the accumulation of phosphorylated, but functionally inactive, JAKs during treatment. Upon inhibitor removal, these primed JAKs can lead to a surge in STAT signaling.[3] While this phenomenon is being investigated, it is a crucial consideration for experimental design, especially when assessing the durability of this compound's effects. Gradual removal or washout protocols may be necessary for certain experimental questions.
Data Summary Tables
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Incubation Time | Concentration Range | Observed Effect |
| Western Blot | Mouse T cells | 1 hour | 0-1000 nM | Inhibition of IL-2-stimulated STAT5 phosphorylation and IFN-γ-stimulated STAT1 phosphorylation.[1] |
| Cell Viability | IL-15-induced T cells | 5 days | 100-1000 nM | Dose-dependent reduction in cell number.[1] |
Table 2: General Comparison of JAK Inhibitor Effects on Lymphocyte Proliferation (In Vitro)
| JAK Inhibitor | IC50 for T-cell Activation (CD25 Expression) | Effect on Pre-activated T-cells |
| Tofacitinib (JAK1/3) | 0.0522 µM | Minor inhibitory effect at high doses. |
| Baricitinib (JAK1/2) | 0.0284 µM | Dose-dependent inhibition. |
| Upadacitinib (JAK1) | 0.0149 µM | No significant inhibition. |
| Filgotinib (JAK1) | 2.4378 µM | Minor inhibitory effect at high doses. |
Note: This table, adapted from a study on various JAK inhibitors[4], provides a comparative context for the immunomodulatory effects of inhibiting different JAK isoforms. The specific IC50 and effects of this compound may vary.
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound's Effect on Target Phosphorylation
Objective: To determine the kinetics of JAK-STAT pathway inhibition by this compound.
Methodology:
-
Cell Culture: Plate your target cells (e.g., T-cells, peripheral blood mononuclear cells) at an appropriate density and allow them to adhere or stabilize overnight.
-
Serum Starvation (Optional): Depending on the cell type and target pathway, you may need to serum-starve the cells for 4-6 hours to reduce basal signaling.
-
This compound Treatment: Treat the cells with a predetermined effective concentration of this compound (e.g., the IC50 value) for a range of time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).
-
Cytokine Stimulation: For the last 15-30 minutes of each treatment period, stimulate the cells with an appropriate cytokine (e.g., IL-2 to assess pSTAT5, IFN-γ to assess pSTAT1).
-
Cell Lysis: Immediately following treatment, wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify the protein concentration of each lysate.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated STAT (pSTAT), total STAT, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and detect the signal.
-
-
Data Analysis: Quantify the band intensities and normalize the pSTAT signal to the total STAT signal for each time point.
Protocol 2: Determining Optimal Treatment Duration for Antiproliferative Effects
Objective: To identify the treatment duration that yields the maximal antiproliferative effect of this compound.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for various durations (e.g., 24, 48, 72, and 96 hours).
-
Cell Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the data to the vehicle control for each time point.
-
Plot cell viability against the log of the this compound concentration for each duration to generate dose-response curves and determine the IC50 at each time point.
-
Compare the IC50 values and the maximal inhibition across the different durations to identify the optimal treatment time.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent efficacy between experiments. | - Cell passage number and confluency.- Reagent variability (e.g., cytokine activity).- Inconsistent incubation times. | - Use cells within a consistent passage range.- Aliquot and store cytokines to avoid repeated freeze-thaw cycles.- Ensure precise timing for all treatment and stimulation steps. |
| Loss of this compound efficacy over prolonged treatment (>72 hours). | - Compound degradation in culture media.- Development of cellular resistance mechanisms.- Cell overgrowth in control wells leading to nutrient depletion. | - Replenish the media with fresh this compound every 48-72 hours.- Investigate potential resistance mechanisms (e.g., mutations in the JAK-STAT pathway).- Optimize initial cell seeding density to prevent confluence in control wells. |
| Observed effect is less potent than expected from biochemical assays. | - Poor cell permeability of the compound.- High intracellular ATP concentrations competing with the inhibitor.- The target pathway is not active in the chosen cell line. | - Assess the physicochemical properties of this compound.- Confirm target engagement in a cellular context (e.g., using a cellular thermal shift assay).- Verify the expression and activation of JAK1 and JAK3 in your cell model. |
| High background signal in phosphorylation assays. | - Suboptimal antibody concentration.- Insufficient blocking or washing during Western blotting.- High basal pathway activation in the cell line. | - Titrate primary and secondary antibody concentrations.- Optimize blocking and washing steps.- Consider serum-starving cells before stimulation. |
| Unexpected cell toxicity at effective concentrations. | - Off-target effects of the inhibitor.- Sensitivity of the specific cell line. | - Perform a broader kinase screen to identify potential off-targets.- Use a structurally different JAK1/3 inhibitor to see if the toxicity is replicated.- Lower the inhibitor concentration and/or shorten the treatment duration. |
Visualizations
Caption: this compound's mechanism of action in the JAK-STAT signaling pathway.
Caption: Workflow for determining optimal this compound treatment duration.
References
Validation & Comparative
Head-to-Head Comparison of Ifidancitinib and Ruxolitinib in Alopecia Areata Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two Janus kinase (JAK) inhibitors, Ifidancitinib (a JAK1/3 inhibitor) and Ruxolitinib (a JAK1/2 inhibitor), in established mouse models of alopecia areata (AA). The data presented is compiled from publicly available research to facilitate an evidence-based evaluation of their therapeutic potential and mechanisms of action.
Introduction to Alopecia Areata and JAK Inhibition
Alopecia areata is an autoimmune disease where immune cells, particularly cytotoxic CD8+ T cells, attack hair follicles, leading to hair loss.[1] The pathogenesis is heavily reliant on cytokine signaling pathways that utilize the Janus kinase-signal transducer and activator of transcription (JAK-STAT) system. Key cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-15 (IL-15), are critical in the inflammatory cascade that leads to hair follicle immune privilege collapse.[1] By inhibiting specific JAK enzymes, these signaling pathways can be disrupted, offering a targeted therapeutic approach to reverse the autoimmune attack and promote hair regrowth.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and Ruxolitinib function by inhibiting members of the JAK family, but their selectivity differs, leading to distinct pharmacological profiles. Ruxolitinib is a selective inhibitor of JAK1 and JAK2, while this compound selectively inhibits JAK1 and JAK3.[2][3]
The signaling cascade in alopecia areata involves two primary pathways that can be targeted by these inhibitors:
-
IFN-γ Pathway: IFN-γ, produced by cytotoxic T lymphocytes (CTLs), signals through receptors that activate JAK1 and JAK2. This leads to the transcription of genes that attract more immune cells to the hair follicle.
-
Common Gamma Chain (γc) Cytokine Pathway: Cytokines like IL-15 signal through receptors that activate JAK1 and JAK3. This pathway is crucial for the proliferation and survival of the pathogenic CD8+ T cells.
Ruxolitinib's inhibition of JAK1/2 directly targets the IFN-γ pathway, while this compound's inhibition of JAK1/3 primarily disrupts the γc cytokine signaling essential for T cell function.
Comparative Data
The following tables summarize the selectivity and preclinical efficacy of this compound and Ruxolitinib. It is important to note that no direct head-to-head studies have been published . The efficacy data is compiled from separate studies that utilized the C3H/HeJ mouse model of alopecia areata.
Table 1: JAK Selectivity Profile
This table presents the half-maximal inhibitory concentrations (IC50) for each compound against the four JAK enzymes. Lower values indicate greater potency.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | Primary Selectivity |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1 / JAK2 |
| This compound | Data not available | Data not available | Data not available | Data not available | JAK1 / JAK3 (Qualitative)[2][3] |
Data for Ruxolitinib from preclinical in vitro kinase assays.[2]
Table 2: Preclinical Efficacy in C3H/HeJ Alopecia Areata Model
This table compares the experimental design and outcomes from separate studies. Due to the lack of a direct comparative study, results should be interpreted with caution.
| Parameter | This compound (ATI-50002) | Ruxolitinib |
| Study Design | Treatment of established AA in C3H/HeJ mice.[2] | Treatment of established AA in C3H/HeJ mice post-skin graft. |
| Dose | 10, 25, 50 mg/kg | 50 mg/kg |
| Route | Oral | Oral gavage |
| Frequency | Daily | Daily |
| Duration | 12 weeks | 8 weeks |
| Primary Outcome | Hair regrowth and reduction in associated inflammation.[2] | Hair regrowth and increase in anagen hair follicles. |
| Reported Efficacy | Induced significant hair regrowth compared to vehicle control. Reduced inflammatory infiltrates and IFN-γ-producing CD8+ T cells.[2] | Promoted notable hair regrowth comparable to other active comparators in the study. |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. The following sections describe the key experimental protocols used in the referenced studies.
C3H/HeJ Mouse Model of Alopecia Areata
The C3H/HeJ mouse is the most commonly used and accepted animal model for alopecia areata as it can develop the disease spontaneously. To increase the incidence and predictability for drug efficacy studies, a skin grafting protocol is often employed.
Protocol for Induction of AA in C3H/HeJ Mice:
-
Donor Selection: Aged C3H/HeJ mice that have spontaneously developed alopecia areata are selected as skin donors.
-
Grafting: Full-thickness skin grafts are surgically harvested from the affected areas of donor mice.
-
Transplantation: These grafts are transplanted onto young, healthy, histocompatible C3H/HeJ recipient mice.
-
Disease Development: The recipient mice typically develop progressive alopecia areata lesions over several weeks, providing a consistent model for therapeutic testing.
Drug Administration and Efficacy Assessment
-
This compound Protocol:
-
Administration: Mice with established AA were administered this compound at doses of 10, 25, or 50 mg/kg orally, once daily for 12 weeks.[2]
-
-
Ruxolitinib Protocol:
-
Administration: In a comparative study, C3H/HeJ mice with graft-induced AA were treated with Ruxolitinib at 50 mg/kg via oral gavage, once daily for 8 weeks.
-
Assessment: Hair regrowth was assessed by photographing the mice at baseline, midpoint, and the end of the treatment period. At 8 weeks, skin was harvested for histological analysis, including Hematoxylin and Eosin (H&E) staining to count and classify hair follicles (e.g., anagen, dystrophic).
-
Conclusion
Both this compound and Ruxolitinib demonstrate significant efficacy in preclinical mouse models of alopecia areata, validating the therapeutic potential of JAK inhibition for this disease. Their distinct selectivity profiles—JAK1/3 for this compound and JAK1/2 for Ruxolitinib—suggest different primary mechanisms of action, targeting γc cytokine and IFN-γ pathways, respectively.
The absence of a direct, head-to-head comparative study makes it difficult to definitively conclude on the superior efficacy of one agent over the other in a preclinical setting. The available data, however, strongly supports the continued investigation of both molecules. Future research, including direct comparative trials, will be essential to delineate the relative efficacy and safety of these compounds and to determine the optimal JAK selectivity profile for the treatment of alopecia areata.
References
Validating Ifidancitinib's Inhibition of the JAK-STAT Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ifidancitinib, a Janus kinase (JAK) inhibitor, with other relevant alternatives in the context of validating its inhibitory effect on the JAK-STAT signaling pathway. This document outlines the experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes to support research and development efforts.
Introduction to this compound and the JAK-STAT Pathway
This compound (also known as ATI-50002) is recognized as a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1][2][3] This selectivity is crucial as the JAK family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—is integral to the signaling pathways of numerous cytokines and growth factors that are pivotal in immune responses and hematopoiesis. The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making JAK inhibitors like this compound promising therapeutic agents.[4]
Validation of this compound's mechanism of action involves demonstrating its ability to specifically inhibit its target kinases and consequently block the downstream signaling events, primarily the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.
Comparative Analysis of JAK Inhibitor Potency
Table 1: Comparative Biochemical IC50 Values of Select JAK Inhibitors (nM)
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |
| This compound (ATI-50002) | Data not available | Data not available | Data not available | Data not available | JAK1/3 [1][2][3] |
| Tofacitinib | 112 | 20 | 1 | 344 | Pan-JAK, potent on JAK3 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2 |
| Upadacitinib | 43 | 200 | >1000 | Data not available | JAK1 |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | JAK1/2 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
The cellular potency of these inhibitors is often evaluated by their ability to inhibit cytokine-induced STAT phosphorylation in various cell types. This provides a more physiologically relevant measure of their activity.
Table 2: Comparative Cellular IC50 Values for Inhibition of Cytokine-Induced pSTAT Signaling (nM)
| Inhibitor | IL-6 (JAK1/2) pSTAT3 | IL-2 (JAK1/3) pSTAT5 | GM-CSF (JAK2/2) pSTAT5 |
| Tofacitinib | 91 | 18 | 580 |
| Baricitinib | 49 | 277 | 62 |
| Upadacitinib | 46 | 13 | 59 |
Data derived from studies on human peripheral blood mononuclear cells (PBMCs).[5][6][7]
Experimental Protocols for Validation
To rigorously validate the inhibition of the JAK-STAT pathway by this compound, a combination of biochemical and cellular assays is essential.
Biochemical Kinase Assay (e.g., Z'-LYTE™ Assay)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified JAK isoforms and calculate the IC50 value.
Methodology:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
A suitable peptide substrate (e.g., Z'-LYTE™ Tyr6 Peptide).
-
Development solution for the detection of phosphorylation.
-
This compound and comparator compounds, serially diluted in DMSO.
-
Assay buffer.
-
384-well microplates.
-
A fluorescence plate reader.
-
-
Procedure: a. Prepare serial dilutions of the test inhibitors in DMSO. b. Add the diluted inhibitors or DMSO (as a vehicle control) to the wells of the 384-well plate. c. Add a solution containing the recombinant JAK enzyme and the peptide substrate in the assay buffer to each well. d. Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each respective JAK enzyme to ensure accurate competitive inhibition measurement. e. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed. f. Stop the reaction and measure the level of substrate phosphorylation. In the Z'-LYTE™ assay, this is done by adding a development solution containing a site-specific protease that cleaves only the non-phosphorylated peptide, altering a FRET signal. g. Read the plate on a fluorescence plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay
Objective: To measure the functional inhibition of JAK activity within a cellular context by quantifying the downstream effect on STAT phosphorylation.
Methodology:
-
Reagents and Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-2 for JAK1/3, IFN-γ for JAK1/2, GM-CSF for JAK2/2).
-
This compound and comparator compounds, serially diluted.
-
Cell culture medium.
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™).
-
Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and a specific phosphorylated STAT protein (e.g., anti-pSTAT5 Alexa Fluor 647).
-
A flow cytometer.
-
-
Procedure: a. Isolate or culture the target cells. b. Pre-incubate the cells with serial dilutions of this compound or a vehicle control for a defined period (e.g., 1-2 hours). c. Stimulate the cells with a pre-determined concentration of a specific cytokine for a short period (e.g., 15-30 minutes) at 37°C. d. Immediately stop the stimulation by fixing the cells with a fixation buffer. e. Permeabilize the cells to allow intracellular staining. f. Stain the cells with fluorochrome-conjugated antibodies against a cell surface marker and the target pSTAT protein. g. Analyze the samples on a flow cytometer, gating on the cell population of interest.
-
Data Analysis: a. Quantify the median fluorescence intensity (MFI) of the pSTAT signal in the target cell population for each condition. b. Calculate the percentage of inhibition of the cytokine-induced pSTAT signal relative to the stimulated vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the cellular IC50 value.
Visualizing the Mechanism and Validation
Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in validating this compound.
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for validating JAK inhibition biochemically and in cells.
Caption: Logical framework for confirming this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (ATI-502) | JAK1/3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. apexbt.com [apexbt.com]
- 4. Which is the Ideal JAK Inhibitor for Alopecia Areata – Baricitinib, Tofacitinib, Ritlecitinib or this compound - Revisiting the Immunomechanisms of the JAK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Ifidancitinib's JAK Kinase Cross-Reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of ifidancitinib (formerly ATI-50002), a Janus kinase (JAK) inhibitor, with other JAK inhibitors. The information presented is intended to assist researchers in evaluating the selectivity of this compound and its potential for off-target effects. This document summarizes publicly available preclinical data.
The Janus kinase family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[1] The therapeutic efficacy of JAK inhibitors is closely linked to their specific inhibition of these family members, as each JAK is associated with distinct signaling cascades.[2] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases.[3] Consequently, the selectivity of JAK inhibitors is a key determinant of their therapeutic action and safety profile.[4]
Kinase Selectivity Profile of this compound and Comparators
This compound is a potent and selective inhibitor of JAK1 and JAK3.[5][6] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other representative JAK inhibitors against the four members of the JAK family in both enzymatic and cellular assays. Lower IC50 values are indicative of higher potency.
Table 1: Inhibitory Activity (IC50, nM) of JAK Inhibitors in Enzymatic Assays
| Compound | JAK1 | JAK2 | JAK3 | TYK2 |
| This compound (ATI-50002) | 2 | >20000 | 36 | Data not available |
| Ruxolitinib | 2 | 701 | - | - |
| Baricitinib | 2 | 5 | - | - |
| Tofacitinib | 3 | 1 | - | - |
| Data for this compound, Ruxolitinib, Baricitinib, and Tofacitinib are from a presentation by Aclaris Therapeutics.[7] |
Table 2: Inhibitory Activity (IC50, nM) of JAK Inhibitors in Cellular Assays
| Compound | IL-2 pSTAT5 (JAK1/JAK3) | IFNγ pSTAT1 (JAK1/JAK2) | GM-CSF pSTAT5 (JAK2/JAK2) |
| This compound (ATI-50002) | 9 | 38 | >20000 |
| Ruxolitinib | 8 | 9 | 88 |
| Baricitinib | 5 | 11 | 57 |
| Tofacitinib | 12 | 55 | 241 |
| Data for this compound, Ruxolitinib, Baricitinib, and Tofacitinib are from a presentation by Aclaris Therapeutics.[7] |
The data indicates that this compound is a highly potent inhibitor of JAK1 and JAK3, with significantly less activity against JAK2.[7] This selectivity profile suggests a more targeted inhibition of signaling pathways mediated by JAK1 and JAK3.
JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway, which is the primary target of this compound and other JAK inhibitors.
Experimental Protocols
The determination of IC50 values for JAK inhibitors is crucial for assessing their potency and selectivity. Below is a generalized protocol for an in vitro kinase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific Janus kinase.
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO). Prepare working solutions of the JAK enzyme, substrate, and ATP in kinase assay buffer.
-
Assay Reaction: Add the test inhibitor dilutions to the wells of the assay plate. Add the JAK enzyme to each well and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[8]
Workflow for Determining Kinase Inhibitor Selectivity
References
- 1. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. livderm.org [livderm.org]
- 8. benchchem.com [benchchem.com]
Ifidancitinib In Vivo Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic effects of Ifidancitinib, a selective Janus kinase (JAK) 1/3 inhibitor, against other relevant JAK inhibitors. The data presented is based on preclinical studies in established animal models of autoimmune-mediated hair loss (alopecia areata).
This compound has demonstrated significant efficacy in preclinical in vivo models, primarily by inhibiting the JAK1/3 signaling pathway, which is crucial for the activity of common gamma chain (γc) cytokines involved in the pathogenesis of alopecia areata. This inhibition leads to a reduction in the inflammatory infiltrate and promotes hair regrowth.
Comparative Efficacy of JAK Inhibitors in Alopecia Areata Mouse Model
The following tables summarize the in vivo efficacy of this compound and other JAK inhibitors in the C3H/HeJ mouse model of alopecia areata. This model is widely used as it recapitulates key features of the human disease.
Table 1: Systemic Administration of JAK Inhibitors
| Compound | Target | Dose | Administration Route | Treatment Duration | Key Efficacy Outcomes | Reference |
| This compound | JAK1/3 | Not Specified (in chow) | Oral | 12 weeks | Prevented onset of alopecia in 100% of treated mice vs. 100% onset in vehicle group. | [1] |
| This compound | JAK1/3 | Not Specified (in chow) | Oral | 12 weeks | Induced robust hair regrowth in mice with established alopecia. | [1] |
| Baricitinib | JAK1/2 | ~0.7 mg/day (osmotic pump) | Subcutaneous | Not Specified | Significantly delayed the onset of alopecia. | [2] |
| INCB039110 | JAK1 | 50 mg/kg | Systemic | 12 weeks | Robustly restored hair regrowth. | [3][4] |
| PF-06651600 | JAK3 | 30 mg/kg | Systemic | 12 weeks | Robustly induced hair regrowth. | [3] |
| CEP-33779 | JAK2 | 50 mg/kg | Systemic | 12 weeks | Failed to restore hair growth. | [3] |
Table 2: Topical Administration of JAK Inhibitors
| Compound | Target | Concentration | Administration Route | Treatment Duration | Key Efficacy Outcomes | Reference |
| Baricitinib | JAK1/2 | 0.5% | Topical | 12 weeks | Consistent hair growth observed compared to no regrowth in vehicle control. | [2][5] |
| INCB039110 | JAK1 | Not Specified | Topical | As early as 6 weeks | Robustly restored hair regrowth. | [3] |
| PF-06651600 | JAK3 | Not Specified | Topical | As early as 6 weeks | Robustly restored hair regrowth. | [3] |
| CEP-33779 | JAK2 | Not Specified | Topical | 12 weeks | Minimal effect on hair regrowth. | [3] |
Experimental Protocols
C3H/HeJ Mouse Model for Alopecia Areata
The C3H/HeJ inbred mouse strain is a well-established model for studying alopecia areata as they can spontaneously develop the condition, and it can also be reliably induced.[6][7][8]
Induction of Alopecia Areata:
A common method to induce alopecia areata in a reproducible manner is through skin grafting. Full-thickness skin from a C3H/HeJ mouse already exhibiting alopecia is grafted onto a young, healthy C3H/HeJ recipient.[7] This typically leads to the development of hair loss in the recipient mouse.
Treatment Administration:
-
Systemic Administration: As demonstrated in the studies with this compound, the drug can be mixed into the chow diet for continuous oral administration.[1] Other methods include subcutaneous implantation of osmotic pumps for a constant release of the compound, as was done with baricitinib.[2]
-
Topical Administration: For localized treatment, JAK inhibitors can be formulated into a cream or solution and applied directly to the affected skin, as shown with baricitinib and other selective JAK inhibitors.[2][3][5]
Efficacy Assessment:
-
Hair Regrowth: The primary efficacy endpoint is the extent of hair regrowth, which can be quantified using various methods. One approach is a hair regrowth index or scoring system based on visual assessment of the alopecic area over time.[5] Another more objective method involves grayscale analysis of images to quantify the amount of hair.[9][10]
-
Immunohistochemistry: To assess the underlying immunological changes, skin biopsies are taken and stained for specific immune cell markers (e.g., CD8 for cytotoxic T cells) and inflammatory molecules (e.g., MHC class I and II). A reduction in the infiltration of these cells and the expression of these molecules indicates a therapeutic effect.[1][2][5]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for in vivo validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of JAK3 signaling is sufficient to reverse alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mouse models of alopecia areata: C3H/HeJ mice versus the humanized AA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mouseion.jax.org [mouseion.jax.org]
- 8. Mouse Models of Alopecia Areata: C3H/HeJ Mice Versus the Humanized AA Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new technique for quantitative analysis of hair loss in mice using grayscale analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Technique for Quantitative Analysis of Hair Loss in Mice Using Grayscale Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oral versus Topical Ifidancitinib Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifidancitinib (also known as ATI-50002 or ATI-502) is a potent and selective inhibitor of Janus kinase (JAK) 1 and 3. By targeting the JAK-STAT signaling pathway, this compound modulates the activity of various cytokines implicated in autoimmune and inflammatory diseases. This guide provides a comparative overview of the oral and topical administration routes of this compound, summarizing available preclinical and clinical data to inform future research and development. While both formulations have been investigated, it is important to note that the clinical development of topical this compound for certain indications has been discontinued, and publicly available human clinical trial data for an oral formulation is limited.
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound exerts its therapeutic effects by inhibiting JAK1 and JAK3, key enzymes in the JAK-STAT signaling cascade. This pathway is crucial for signal transduction of numerous cytokines involved in immune responses. Dysregulation of this pathway is a hallmark of various inflammatory and autoimmune conditions.
Ifidancitinib: A Comparative Analysis of JAK1/3 Specificity Over JAK2
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Ifidancitinib's selectivity for Janus kinase (JAK) 1 and 3 over JAK2, benchmarked against other prominent JAK inhibitors. This analysis is supported by available experimental data to inform research and development decisions.
This compound (also known as ATI-50002) is recognized as a potent and selective inhibitor of JAK1 and JAK3.[1][2][3][4] This selectivity is theoretically advantageous as JAK1 and JAK3 are key mediators in the signaling of pro-inflammatory cytokines, while JAK2 is crucially involved in hematopoiesis. Inhibition of JAK2 has been associated with adverse effects such as anemia and thrombocytopenia. Therefore, a higher selectivity for JAK1/3 over JAK2 could translate to a better safety profile.
Quantitative Comparison of JAK Inhibitor Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values of this compound and other well-characterized JAK inhibitors against JAK1, JAK2, and JAK3. Lower IC50 values are indicative of greater potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| This compound (ATI-502) | 2[5] | >20000 (cellular assay)[5] | 36[5] |
| Tofacitinib | 1.7-3.7[6] | 1.8-4.1[6] | 0.75-1.6[6] |
| Ruxolitinib | 3.3[7] | 2.8[7] | 428[7] |
| Upadacitinib | 43[8][9][] | 120[8][9] | 2300[8][9] |
| Filgotinib | 10[11][12] | 28[11][12] | 810[11][12] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Signaling Pathways
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their specific receptors, leading to the activation of associated JAKs. This triggers a cascade of phosphorylation events, culminating in the modulation of gene transcription in the nucleus. The differential involvement of JAK isoforms in various cytokine signaling pathways underscores the therapeutic rationale for selective JAK inhibition.
Caption: Generalized JAK-STAT Signaling Pathway.
Different cytokine receptors associate with specific pairs of JAKs. For instance, signaling for many interleukins (like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that utilize the common gamma chain (γc) receptor predominantly involves JAK1 and JAK3.[13] In contrast, receptors for cytokines like erythropoietin and thrombopoietin primarily signal through JAK2 homodimers. Interferon-gamma (IFN-γ) signals through JAK1 and JAK2.[13]
Experimental Protocols
The determination of JAK inhibitor specificity and potency relies on standardized biochemical and cellular assays.
Biochemical Kinase Assay
This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified JAK isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against isolated JAK1, JAK2, and JAK3 enzymes.
General Protocol:
-
Reagents and Materials: Recombinant human JAK1, JAK2, and JAK3 enzymes, a suitable peptide substrate, Adenosine Triphosphate (ATP), the test compound (e.g., this compound) at various concentrations, and an appropriate assay buffer.
-
Procedure: The JAK enzyme and peptide substrate are pre-incubated with serially diluted concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate or ADP produced is quantified. This can be done using various detection methods, such as fluorescence-based assays.[14]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[15]
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cellular Phospho-STAT Assay
This assay assesses the ability of an inhibitor to block cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins within a cellular context, providing a measure of the compound's activity on a specific signaling pathway.
Objective: To determine the cellular potency of a test compound by measuring the inhibition of cytokine-induced STAT phosphorylation.
General Protocol:
-
Cell Culture: A suitable cell line or primary cells (e.g., peripheral blood mononuclear cells) are cultured.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the JAK inhibitor.
-
Cytokine Stimulation: A specific cytokine is added to activate a particular JAK-STAT pathway (e.g., IL-2 for JAK1/JAK3, GM-CSF for JAK2).
-
Cell Lysis and Staining: After a defined stimulation period, the cells are lysed, and the proteins are subjected to analysis, often by flow cytometry or Western blotting, using antibodies specific to the phosphorylated form of the relevant STAT protein (e.g., pSTAT5).
-
Data Analysis: The level of STAT phosphorylation is quantified, and the percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.[14]
Caption: Workflow for a cellular phospho-STAT assay.
Conclusion
The available data indicates that this compound is a potent inhibitor of JAK1 and JAK3 with significantly lower activity against JAK2-dependent signaling pathways. This high selectivity for JAK1/3 over JAK2 suggests a potential for a favorable therapeutic window, minimizing the risk of JAK2-inhibition-related hematological adverse events. This positions this compound as a promising candidate for the treatment of autoimmune and inflammatory diseases where JAK1 and JAK3 signaling are key drivers of pathology. Further head-to-head clinical studies will be crucial to fully elucidate its comparative efficacy and safety profile relative to other JAK inhibitors.
References
- 1. This compound (ATI-502) | JAK1/3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound - Aclaris Therapeutics/Rigel Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 5. livderm.org [livderm.org]
- 6. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 11. Filgotinib | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
A Comparative Benchmark of Next-Generation JAK Inhibitors: Navigating Efficacy, Selectivity, and Safety
For Researchers, Scientists, and Drug Development Professionals
The landscape of immunomodulatory therapeutics has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. This guide provides a comprehensive benchmark of Ifidancitinib against a cohort of next-generation JAK inhibitors, including Upadacitinib, Abrocitinib, Deucravacitinib, and Filgotinib. The objective is to furnish researchers, scientists, and drug development professionals with a thorough comparative analysis, supported by experimental data, to inform future research and development endeavors.
Note on this compound (ATI-50002): Publicly available clinical trial data for this compound is limited. While preclinical studies have shown its activity as a potent JAK1/3 inhibitor, a comprehensive assessment of its clinical efficacy and safety profile across various indications is not feasible at this time due to the discontinuation of some of its clinical development programs.[1][2] Therefore, this guide will focus on a detailed comparison of the other next-generation JAK inhibitors for which robust clinical data is available.
Mechanism of Action: A New Generation of Specificity
First-generation JAK inhibitors, such as Tofacitinib and Ruxolitinib, demonstrated broad-spectrum inhibition across the JAK family, leading to significant therapeutic effects but also off-target-related adverse events. The next generation of JAK inhibitors has been engineered for greater selectivity, aiming to optimize the benefit-risk profile by targeting specific JAK isoforms implicated in the pathophysiology of various immune-mediated diseases.
dot
Caption: The canonical JAK-STAT signaling pathway.
Comparative Selectivity Profiles
The selectivity of a JAK inhibitor is a critical determinant of its therapeutic window. The following table summarizes the half-maximal inhibitory concentration (IC50) values for each inhibitor against the four JAK isoforms, providing a quantitative measure of their selectivity. Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Predominant Selectivity |
| This compound | Potent | Less Potent | Potent | - | JAK1/3 |
| Upadacitinib | 4.3 | 24 | 110 | 230 | JAK1 |
| Abrocitinib | 29 | 803 | >10,000 | 1,250 | JAK1 |
| Deucravacitinib | - | - | - | Potent | TYK2 (Allosteric) |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |
Note: IC50 values are compiled from various in vitro biochemical assays and may vary depending on the specific assay conditions. Deucravacitinib is a unique allosteric inhibitor of TYK2's regulatory domain, not its ATP-binding site, hence direct IC50 comparisons with ATP-competitive inhibitors can be misleading.
Clinical Efficacy Benchmark
The clinical efficacy of these next-generation JAK inhibitors has been demonstrated across a range of immune-mediated inflammatory diseases. The following tables provide a comparative summary of key efficacy endpoints from pivotal clinical trials in Atopic Dermatitis, Psoriasis, and Rheumatoid Arthritis.
Atopic Dermatitis
| Endpoint (Week 12-16) | Upadacitinib (15mg) | Upadacitinib (30mg) | Abrocitinib (100mg) | Abrocitinib (200mg) |
| EASI-75 | ~70% | ~80% | ~40-63% | ~63% |
| IGA 0/1 | ~48% | ~62% | ~24% | ~39-44% |
Data compiled from head-to-head and placebo-controlled trials. Efficacy can vary based on patient population and study design.[3][4][5][6] A meta-analysis of head-to-head trials suggested that upadacitinib and abrocitinib demonstrated superiority over dupilumab in achieving rapid relief of disease signs.[3]
Psoriasis
| Endpoint (Week 16) | Deucravacitinib (6mg QD) |
| PASI-75 | ~53-58% |
| sPGA 0/1 | ~50-54% |
Deucravacitinib has shown superiority over placebo and apremilast in pivotal trials for moderate-to-severe plaque psoriasis.[7][8] An indirect comparison suggested risankizumab had higher rates of skin clearance compared to deucravacitinib.[9]
Rheumatoid Arthritis
| Endpoint (Week 12) | Upadacitinib (15mg) | Filgotinib (200mg) |
| ACR20 | ~71% | ~66% |
| ACR50 | ~45% | ~43% |
| ACR70 | ~25% | ~22% |
Data from pivotal trials in patients with an inadequate response to methotrexate. An indirect comparison of four JAK inhibitors in rheumatoid arthritis patients with an inadequate response to biologic DMARDs suggested that filgotinib and upadacitinib are equivalent therapeutic alternatives.[10]
Safety and Tolerability Profile
The safety profile of next-generation JAK inhibitors is a key consideration. While increased selectivity aims to mitigate some of the risks associated with broader JAK inhibition, class-wide warnings for serious infections, malignancy, major adverse cardiovascular events (MACE), and thrombosis remain.
| Adverse Event of Special Interest | General Profile for Next-Generation JAK Inhibitors |
| Serious Infections | Rates vary by drug and dose, but remain a key consideration. |
| Herpes Zoster | An increased risk is observed across the class. |
| Malignancy | Long-term data is still accumulating; a boxed warning is in place. |
| MACE | A boxed warning is in place, particularly for patients with cardiovascular risk factors. |
| Thrombosis (VTE) | A known risk associated with JAK inhibitors. |
| Acne | More commonly reported with JAK1-selective inhibitors like upadacitinib and abrocitinib.[4] |
| Nausea | A common adverse event, particularly with abrocitinib.[4] |
This is a generalized summary. Specific rates of adverse events vary between drugs, doses, and patient populations. Clinicians should refer to the full prescribing information for each medication.
Experimental Protocols
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.
dot
Caption: Workflow for a biochemical kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
Dilute recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) to the desired concentration in kinase assay buffer.
-
Prepare a solution containing a specific peptide substrate and ATP at a concentration near the Km for each kinase.
-
-
Assay Plate Setup:
-
Add the diluted inhibitor to the wells of a microplate.
-
Add the diluted JAK enzyme to each well and pre-incubate.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and measure the amount of product formed (e.g., ADP or phosphorylated substrate) using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular STAT Phosphorylation Assay
This assay measures the functional consequence of JAK inhibition within a cellular context by quantifying the phosphorylation of STAT proteins.
dot
Caption: Workflow for a cellular STAT phosphorylation assay.
Methodology:
-
Cell Preparation:
-
Use fresh human whole blood or isolate peripheral blood mononuclear cells (PBMCs).
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with serial dilutions of the test inhibitor for a specified time (e.g., 1-2 hours).
-
-
Cytokine Stimulation:
-
Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2-pSTAT3, IL-2 for JAK1/JAK3-pSTAT5).
-
-
Cell Processing:
-
Fix the cells with a fixation buffer (e.g., paraformaldehyde) to preserve the phosphorylation state.
-
Permeabilize the cells with a permeabilization buffer (e.g., methanol) to allow antibody entry.
-
-
Immunostaining:
-
Stain the cells with fluorescently labeled antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3, anti-pSTAT5).
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer to quantify the fluorescence intensity of the pSTAT signal in specific cell populations.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration and determine the IC50 value.
-
Conclusion
The development of next-generation JAK inhibitors represents a significant advancement in the treatment of immune-mediated inflammatory diseases. While this compound's clinical journey appears to have stalled, the robust clinical data for Upadacitinib, Abrocitinib, Deucravacitinib, and Filgotinib showcase the therapeutic potential of targeting specific JAK isoforms. The choice of a particular JAK inhibitor for therapeutic development or clinical use will depend on a careful consideration of its selectivity profile, demonstrated efficacy in specific indications, and its associated safety and tolerability. As our understanding of the nuanced roles of individual JAKs in health and disease continues to evolve, so too will the strategies for developing even more refined and effective JAK-targeted therapies.
References
- 1. This compound - Aclaris Therapeutics/Rigel Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 2. This compound (ATI-502) / Aclaris, Rigel [delta.larvol.com]
- 3. Efficacy and safety of abrocitinib and upadacitinib versus dupilumab in adults with moderate-to-severe atopic dermatitis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Oral Janus Kinase Inhibitors (Upadacitinib and Abrocitinib) Versus Dupilumab in the Treatment of Atopic Dermatitis - Los Angeles Allergist [allergylosangeles.com]
- 5. medpagetoday.com [medpagetoday.com]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. Indirect comparison of deucravacitinib and other systemic treatments for moderate to severe plaque psoriasis in Asian populations: A systematic literature review and network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hcplive.com [hcplive.com]
- 10. Are all JAK inhibitors for the treatment of rheumatoid arthritis equivalent? An adjusted indirect comparison of the efficacy of tofacitinib, baricitinib, upadacitinib, and filgotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of Ifidancitinib in a Research Environment
Immediate Safety and Handling Precautions:
Before commencing any disposal procedures, it is crucial to handle ifidancitinib with the appropriate safety measures in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear suitable PPE, including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.
-
Ventilation: Handle this compound in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, immediately rinse the affected area with copious amounts of water.
-
Spill Management: In the event of a spill, utilize dry clean-up methods to avoid the generation of dust. The spilled material should be collected in a clean, dry, and properly labeled sealable container for disposal. Do not discharge into sewer systems or the environment[1].
Summary of Disposal Procedures
The following table summarizes the key steps and considerations for the proper disposal of this compound.
| Step | Procedure | Key Considerations |
| 1. Waste Identification & Segregation | Identify all materials contaminated with this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves). Segregate this waste into a dedicated, clearly labeled hazardous waste container. | Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[1]. |
| 2. Container Labeling | The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any other information required by your institution. | Proper labeling is critical for safe handling and disposal by waste management personnel. |
| 3. Temporary Storage | Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. | The storage area should be away from general laboratory traffic and incompatible materials. |
| 4. Contact EHS for Disposal | Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the this compound waste. | Disposal must be conducted through a licensed and approved hazardous waste contractor[1][2]. |
| 5. Documentation | Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal company. | This documentation is essential for regulatory compliance[1]. |
Detailed Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste vendor, typically involving incineration.
-
Waste Collection:
-
Collect all solid waste, such as unused this compound powder and contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated and robust hazardous waste container.
-
For liquid waste containing this compound, use a separate, compatible, and clearly labeled hazardous waste container.
-
-
Decontamination of Labware:
-
Reusable glassware should be decontaminated following established laboratory procedures. If complete decontamination cannot be assured, the glassware should be disposed of as hazardous waste.
-
Single-use plastics and other disposable items that have come into contact with this compound should be disposed of as hazardous waste.
-
-
Final Disposal:
-
Your institution's EHS department will coordinate with a licensed hazardous waste contractor for the transportation and final disposal of the collected waste.
-
The standard method for the destruction of such pharmaceutical compounds is high-temperature incineration[2].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ifidancitinib
This document provides crucial safety and logistical information for the handling and disposal of Ifidancitinib, a potent Janus kinase (JAK) 1/3 inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is essential to prevent exposure. Engineering controls, such as the use of a certified chemical fume hood or a glove box, should be the primary means of containment. PPE serves as a critical secondary barrier.
Core PPE Requirements:
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is recommended, particularly when handling the solid compound or when there is a risk of aerosolization. For higher-risk operations, a powered air-purifying respirator (PAPR) may be necessary.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Double gloving with nitrile gloves is recommended. Ensure gloves are compatible with any solvents being used. Change gloves frequently and immediately if they become contaminated.
-
Body Protection: A disposable lab coat or gown with long sleeves and tight cuffs is required. For operations with a higher risk of contamination, a disposable suit may be appropriate.
-
Foot Protection: Closed-toe shoes are mandatory. Shoe covers should be used when entering and exiting the designated handling area.
Standard Operating Procedure for Handling this compound
1. Preparation and Weighing:
-
All handling of solid this compound must be conducted within a certified chemical fume hood or a containment glove box.
-
Before starting, ensure all necessary PPE is donned correctly.
-
Use disposable weighing boats and utensils to minimize contamination.
-
Handle the compound gently to avoid generating dust.
2. Solution Preparation:
-
When dissolving this compound, add the solvent slowly to the solid to prevent splashing.
-
Keep the container capped or covered as much as possible during the dissolution process.
3. Spill Response:
-
In case of a small spill of solid this compound, carefully collect the powder with a damp paper towel (avoiding dust generation) and place it in a sealed container for hazardous waste disposal.
-
For liquid spills, absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Report all spills to the laboratory supervisor and environmental health and safety (EHS) department.
4. Disposal Plan:
-
All waste contaminated with this compound, including gloves, weighing boats, pipette tips, and excess compound, must be disposed of as hazardous chemical waste.[1]
-
Collect all contaminated materials in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
-
Follow your institution's and local regulations for the final disposal of hazardous chemical waste, which is typically handled by a licensed waste disposal vendor.[2]
Quantitative Data for Potent Compounds
While a specific Occupational Exposure Limit (OEL) for this compound is not publicly available, the table below outlines the types of quantitative data typically found in a Safety Data Sheet (SDS) for potent pharmaceutical compounds. Researchers should consult the manufacturer's SDS for specific values for this compound.
| Data Point | Typical Range for Potent Compounds | Significance |
| Occupational Exposure Limit (OEL) | < 10 µg/m³ | The maximum permissible concentration in the workplace air to which a worker can be exposed over a specific period without adverse health effects. |
| LD50 (Lethal Dose, 50%) | Varies (mg/kg) | The dose of a substance that is lethal to 50% of a test population. Indicates acute toxicity. |
| Purity | >98% | The percentage of the desired compound in a sample. Important for accurate experimental results. |
Visualizing Experimental and Biological Pathways
To further clarify the handling procedures and the compound's mechanism of action, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
